Product packaging for Silver sulfide(Cat. No.:CAS No. 12751-47-2)

Silver sulfide

Cat. No.: B228478
CAS No.: 12751-47-2
M. Wt: 247.8 g/mol
InChI Key: XUARKZBEFFVFRG-UHFFFAOYSA-N
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Description

Silver sulfide, also known as this compound, is a useful research compound. Its molecular formula is H8N2S3 and its molecular weight is 247.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8N2S3 B228478 Silver sulfide CAS No. 12751-47-2

Properties

CAS No.

12751-47-2

Molecular Formula

H8N2S3

Molecular Weight

247.8 g/mol

IUPAC Name

disilver;sulfide

InChI

InChI=1S/2Ag.S/q2*+1;-2

InChI Key

XUARKZBEFFVFRG-UHFFFAOYSA-N

SMILES

[S-2].[Ag+].[Ag+]

Canonical SMILES

[S-2].[Ag+].[Ag+]

Synonyms

Ag2S

Origin of Product

United States

Solid State Chemistry and Defect Engineering in Silver Sulfide

Polymorphism and Phase Transitions

Silver sulfide (B99878) exhibits distinct polymorphic forms, or polymorphs, which are different crystal structures of the same compound. These polymorphs are stable under specific temperature and pressure conditions, and their transitions are fundamental to its solid-state behavior.

Low-Temperature and High-Pressure Polymorphs

At ambient pressure and low temperatures (below approximately 450 K), Ag₂S exists as monoclinic α-Ag₂S, also known as acanthite (B6354763). This phase is a semiconductor mdpi.comrsc.org. Upon heating, it undergoes a first-order phase transition to a body-centered cubic (bcc) structure, β-Ag₂S (argentite), which is stable between approximately 452 K and 860 K and exhibits superionic conductivity rsc.orgmdpi.com. A further transition occurs at higher temperatures (above approximately 860 K) to a face-centered cubic (fcc) phase, γ-Ag₂S rsc.orgmdpi.com.

Under high pressure, Ag₂S also undergoes structural transformations. Studies have identified phase transitions from the ambient monoclinic phase (P2₁/n) to an orthorhombic phase (P2₁2₁2₁) at around 5.4 GPa, followed by a transition to another monoclinic phase (P2₁/n) at approximately 10.6 GPa aip.orgacs.orgresearchgate.net. Further compression can lead to structural symmetrization and, eventually, metallization at pressures around 22 GPa aip.orgosti.govresearchgate.net. The exact transition pressures can be influenced by factors such as particle size, with nanocrystalline forms potentially exhibiting slightly different transition behaviors researchgate.netrsc.org.

Structural Transformations Under Pressure

The application of pressure significantly alters the crystal structure of Ag₂S. As pressure increases, the monoclinic structure of α-Ag₂S undergoes a series of transformations, generally involving a reduction in symmetry or an increase in symmetry (symmetrization) depending on the specific pressure range and polymorph acs.orgosti.govresearchgate.net. For instance, transitions from monoclinic to orthorhombic phases have been observed, accompanied by lattice contractions aip.orgacs.orgresearchgate.net. These structural changes are often coupled with electronic transitions, such as the semiconductor-to-metal transition observed at higher pressures osti.govresearchgate.netaip.org. The compressibility is anisotropic, with certain crystallographic axes being more sensitive to pressure than others acs.org.

Non-Stoichiometry in Ag₂S Nanocrystalline Systems

While bulk Ag₂S is often considered stoichiometric, nanocrystalline silver sulfide, particularly with particle sizes below approximately 50 nm, can exhibit significant non-stoichiometry. This deviation from the ideal Ag₂S composition arises from the presence of vacant sites within the metal sublattice researchgate.netrsc.orgrsc.org. For example, nanocrystalline this compound samples have been reported to have a composition around Ag₁.₉₃S, indicating a deficiency in silver researchgate.netrsc.org. This non-stoichiometry is closely linked to the material's properties, including its electronic structure and potential applications.

Intrinsic and Extrinsic Defects

Defects, which are disruptions in the perfect periodic arrangement of atoms in a crystal lattice, play a critical role in the properties of Ag₂S. These can be intrinsic (formed from the constituent elements) or extrinsic (introduced by impurities).

Vacancies and Interstitial Sites

In this compound, intrinsic point defects include vacancies and interstitial sites. Vacancies can occur when an atom is missing from its lattice site (e.g., Ag vacancies, VAg, or S vacancies, VS), while interstitial sites are unoccupied positions within the lattice where an atom might reside. First-principles calculations suggest that silver vacancies (VAg) are energetically more favorable than sulfur vacancies (VS) in Ag₂S researchgate.netsjtu.edu.cnrsc.org. Both silver vacancies and interstitial silver atoms are considered significant intrinsic defects that influence the material's electrical conductivity researchgate.netrsc.org. The presence of these defects, particularly vacancies, can lead to a deviation from stoichiometry, especially in nanomaterials researchgate.netrsc.org.

Role of Defects in Electronic and Ionic Conduction

Intrinsic defects, particularly silver vacancies and interstitials, significantly influence the electronic and ionic conductivity of Ag₂S researchgate.netrsc.orgarizona.edu. Silver vacancies (VAg) are often found to act as acceptor defects, contributing holes and thus enhancing p-type conductivity researchgate.netrsc.org. Conversely, interstitial silver atoms can act as donor defects, contributing electrons and promoting n-type conductivity rsc.org. The concentration and type of these defects can be manipulated to tune the electrical properties of Ag₂S. For instance, the introduction of VAg defects has been shown to enhance electronic conductivity researchgate.net. The high ionic conductivity observed in the β and γ phases of Ag₂S is attributed to the disordered distribution and high mobility of Ag⁺ ions within the sulfur lattice, facilitated by the interstitial sites available in these structures rsc.orgmdpi.comresearchgate.net.

This compound (Ag₂S) is a compound of significant interest in materials science due to its unique electrical and structural properties, particularly its behavior as a solid-state ion conductor. Its ability to undergo phase transitions that dramatically alter its ionic conductivity makes it a subject of study for various applications, including electrochemical devices and memory technologies. This article delves into the solid-state chemistry and defect engineering of this compound, with a specific focus on how structural modifications enhance its solid-state ionic conductivity.

Advanced Synthetic Methodologies for Silver Sulfide Nanostructures

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for the synthesis of silver sulfide (B99878) nanostructures owing to their versatility, scalability, and ability to yield a diverse range of morphologies. These techniques involve the reaction of silver and sulfur precursors in a liquid medium under controlled conditions.

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical methods for nanoparticle synthesis. This approach utilizes natural resources like plant extracts, which contain biomolecules that act as both reducing and capping agents, eliminating the need for toxic chemicals.

A facile and environmentally friendly method for synthesizing silver sulfide nanoparticles involves the use of aqueous extracts from plants such as rosemary leaves. semanticscholar.orgresearchgate.net In a typical procedure, an aqueous extract of the plant material is mixed with a silver precursor (e.g., silver nitrate) and a sulfur source (e.g., sodium sulfide) at ambient temperature. semanticscholar.orgresearchgate.net The phytochemicals present in the plant extract, including polyphenols, flavonoids, and proteins, facilitate the reduction of silver ions and stabilize the newly formed nanoparticles, preventing their aggregation. nih.govchalcogen.rofrontiersin.org This method has been shown to produce spherical and monodispersed this compound nanoparticles with diameters ranging from 5 to 40 nm. semanticscholar.org The characteristics of the synthesized nanoparticles can be influenced by factors such as the type of plant extract, its concentration, the pH of the reaction medium, and the reaction temperature. nih.govnih.gov

Table 1: Examples of Plant Extracts Used in Green Synthesis of this compound Nanoparticles

Plant SourcePrecursorsResulting Nanoparticle SizeReference
Rosemary LeavesSilver nitrate (B79036), Sodium sulfide nonahydrate5-40 nm (average 14 nm) semanticscholar.orgresearchgate.net
Combretum molleSilver nitrate, Sodium sulfide- chalcogen.ro
Black wattleSilver nitrate, Sodium sulfide- chalcogen.ro
Green teaSilver nitrate, Sodium sulfide- chalcogen.ro

Hydrothermal and solvothermal methods are versatile techniques for synthesizing a wide array of nanomaterials with controlled morphology and crystallinity. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

The hydrothermal synthesis of this compound nanostructures has been successfully employed to produce various morphologies, including dendritic and rice-shaped nanoparticles. globalpublisher.orgresearchgate.net For instance, dendritic this compound nanostructures can be synthesized via a simple hydrothermal route, with the morphology and particle dimensions being influenced by the reaction temperature and time. globalpublisher.org Rice-shaped this compound nanoparticles have been produced by the reaction between a silver ammonia (B1221849) complex and sodium sulfide in the presence of polyvinylpyrrolidone (B124986) (PVP), which acts as a surfactant. researchgate.net

Solvothermal synthesis has also been utilized to prepare this compound nanoparticles. In one study, silver acetate (B1210297) and thiourea (B124793) were used as precursors in a solvothermal process to synthesize Ag₂S nanoparticles. researchgate.net The properties of the resulting nanoparticles can be further modified by post-synthesis annealing at different temperatures. researchgate.net

Table 2: Morphologies of this compound Nanostructures Synthesized by Hydrothermal/Solvothermal Methods

MethodPrecursorsSurfactant/ReagentMorphologyReference
HydrothermalSilver nitrate, ThioacetamideBovine Serum Albumin (BSA)Nanoworms researchgate.net
HydrothermalSilver ammonia complex, Sodium sulfide nonahydratePolyvinylpyrrolidone (PVP)Nanorice researchgate.net
HydrothermalSilver nitrate, Sodium sulfide-Dendritic globalpublisher.org
SolvothermalSilver acetate, Thiourea-Nanoparticles researchgate.net

Chemical Bath Deposition (CBD) is a simple and economical technique used to deposit thin films of various materials, including metal sulfides, onto a substrate. This method involves the slow, controlled precipitation of the desired compound from a dilute aqueous solution containing the constituent ions.

For the deposition of this compound thin films, a typical chemical bath consists of an aqueous solution of a silver salt (e.g., silver nitrate), a sulfur source (e.g., thiourea or sodium thiosulfate), and complexing agents (e.g., EDTA or ammonia) to control the release of silver ions. aaru.edu.jo The deposition process is influenced by several parameters, including the pH of the bath, temperature, deposition time, and the concentration of reactants. aaru.edu.jo By carefully controlling these parameters, it is possible to obtain this compound thin films with desired properties, such as thickness, grain size, and optical band gap. aaru.edu.joiaescore.com For instance, the band gap of CBD-deposited Ag₂S films has been reported to be in the range of 1.5 to 2.05 eV. iaescore.com Post-deposition treatments, such as annealing or microwave irradiation, can be employed to further modify the structural and optical properties of the films. iaescore.comresearchgate.net

Sonochemical synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-intensity ultrasound. The extreme conditions generated during cavitation, such as localized high temperatures and pressures, can drive chemical reactions and lead to the formation of nanoparticles with unique characteristics. mdpi.com

This method has been successfully applied to synthesize this compound nanoparticles. In a typical sonochemical synthesis, an aqueous solution containing a silver precursor (e.g., silver nitrate) and a sulfur source (e.g., thioacetic acid) is subjected to ultrasonic irradiation. theiet.org The intense energy from the collapsing bubbles facilitates the reaction and the formation of Ag₂S nanoparticles. The size and size distribution of the resulting nanoparticles can be controlled by adjusting parameters such as the power of the ultrasound, sonication time, and the concentration of the initial precursors. theiet.org For example, this compound nanoparticles with an average size of approximately 11.8 nm have been synthesized using this method. theiet.orgresearchgate.net

Microwave-assisted synthesis is a rapid and efficient method for producing nanomaterials. This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. The rapid and uniform heating provided by microwaves can also lead to the formation of nanoparticles with a narrow size distribution. nih.govacs.orgresearchgate.net

In the microwave-assisted synthesis of this compound nanoparticles, a mixture of a silver precursor (e.g., silver nitrate or silver(I) oxide) and a sulfur source (e.g., 1-dodecanethiol) is heated in a microwave reactor. nih.govacs.org The size and geometry of the resulting nanoparticles can be controlled by varying parameters such as the choice of silver precursor, synthesis time, and even the presence or absence of light during the reaction. nih.govacs.org For example, small, spherical nanoparticles (around 6 nm) have been obtained with shorter synthesis times under illumination, while longer reaction times in the dark resulted in the formation of larger, elongated particles. nih.gov

Table 3: Influence of Synthesis Parameters on Microwave-Assisted Synthesis of this compound Nanoparticles

Silver PrecursorSynthesis TimeIlluminationResulting NanostructureAverage SizeReference
Silver nitrate5 minOnSpherical nanoparticles~7 nm acs.org
Silver nitrate25 minOffRodsTens of nanometers in length acs.org
Silver(I) oxide-OnSmall nanoparticles6-10 nm acs.org

Colloidal synthesis is a powerful bottom-up approach for producing monodisperse nanocrystals with precise control over their size, shape, and surface chemistry. This method typically involves the reaction of precursors in the presence of stabilizing agents or ligands, which prevent the nanoparticles from aggregating and allow for their dispersion in a solvent.

A one-step colloidal process has been developed for the synthesis of this compound nanocrystals by reacting silver acetate and n-dodecanethiol at elevated temperatures. nih.gov The composition of the final product can be controlled by tuning the reaction temperature and the amount of n-dodecanethiol. nih.gov Interestingly, the as-synthesized nanocrystals can spontaneously self-assemble into highly ordered two- or three-dimensional superlattice structures. nih.gov This self-assembly is driven by interactions between the capping molecules (n-dodecanethiol) adsorbed on the surface of the nanocrystals. nih.gov

In another approach, stable colloidal solutions of this compound quantum dots have been prepared by chemical deposition from aqueous solutions of silver nitrate and sodium sulfide, using sodium citrate (B86180) as a stabilizer. rsc.org The size of the quantum dots can be controlled by varying the concentrations of the reactants. rsc.org Furthermore, the self-assembly of colloidal Ag₂S nanoparticles can be directed by the presence of molecules like (3-mercaptopropyl)trimethoxysilane (B106455) (MPS), leading to the formation of nano- and microtubes. acs.org

Precursor-Based Synthesis

Precursor-based methods are foundational in the bottom-up synthesis of nanomaterials. They involve the chemical transformation of molecular precursors into the desired material. For this compound, single-source molecular precursors are particularly advantageous as they contain both silver and sulfur in a single compound, simplifying stoichiometry control and often allowing for lower decomposition temperatures.

The use of single-source precursors involves the thermal decomposition of a molecular compound containing pre-formed silver-sulfur bonds. This approach offers simplicity and safety, and can lead to the formation of unique or metastable crystal phases not achievable through conventional methods. semanticscholar.org Dithiocarbamates and xanthates are two prominent classes of single-source precursors for Ag₂S nanostructures. nih.gov

Dithiocarbamates: Silver(I) dithiocarbamate (B8719985) complexes, such as those with N-methyl-N-phenyl dithiocarbamate or N,N-dibenzyl dithiocarbamate, serve as effective precursors. researchgate.netchalcogen.ro Through solvothermal decomposition, these complexes yield crystalline Ag₂S nanoparticles. The thermolysis temperature is a critical parameter for controlling the nanoparticle size. For instance, using N,N-dibenzyl dithiocarbamate silver(I) as a precursor in 1-dodecanethiol, quasi-spherical nanoparticles with average sizes of 4.0 nm, 5.4 nm, and 5.5 nm were produced at temperatures of 120 °C, 160 °C, and 200 °C, respectively. chalcogen.ro Similarly, the monoclinic acanthite (B6354763) phase of Ag₂S has been synthesized from a silver(I) complex of N-methyl-N-phenyl dithiocarbamate at a relatively low temperature of 180 °C in oleylamine (B85491). researchgate.net

Xanthates: Silver xanthate complexes are another class of effective single-source precursors, allowing for size-controlled synthesis of monodisperse Ag₂S nanoparticles via thermolysis. semanticscholar.orgskku.edu A key finding in this area is the ability to control nanoparticle size by simply altering the length of the alkyl chain in the xanthate precursor. semanticscholar.orgskku.edu In a solvent-less thermolytic method, it was demonstrated that longer alkyl chains in the silver xanthate precursor lead to smaller Ag₂S nanoparticles. skku.edu This relationship is attributed to the influence of the alkyl chain on the precursor's decomposition kinetics and the subsequent nucleation and growth of the nanoparticles. The thermal decomposition of silver xanthate complexes in oleylamine is another route to produce phase-pure Ag₂S. researchgate.netnih.gov

Table 1: Influence of Single-Source Precursor Type and Conditions on Ag₂S Nanoparticle Size
Precursor ClassSpecific PrecursorSynthesis MethodKey ParameterResulting Size/MorphologyReference
DithiocarbamateN,N-dibenzyl dithiocarbamate silver(I)Thermolysis in 1-dodecanethiolTemperature (120 °C)4.0 nm (quasi-spherical) chalcogen.ro
DithiocarbamateN,N-dibenzyl dithiocarbamate silver(I)Thermolysis in 1-dodecanethiolTemperature (200 °C)5.5 nm (quasi-spherical) chalcogen.ro
XanthateSilver octyl xanthateSolvent-less thermolysisAlkyl chain length (C8)48.3 ± 3.6 nm semanticscholar.orgskku.edu
XanthateSilver hexadecyl xanthateSolvent-less thermolysisAlkyl chain length (C16)19.5 ± 0.9 nm skku.edu
XanthateSilver carnaubyl xanthateSolvent-less thermolysisAlkyl chain length (C24)8.9 ± 1.2 nm semanticscholar.orgskku.edu

Top-Down and Bottom-Up Hybrid Approaches (e.g., Macrocycle-Assisted Nanoparticlization)

A novel synthetic strategy that merges the advantages of both top-down and bottom-up methods has been developed for the transformation of bulk this compound into nanostructures. acs.orgnih.gov This hybrid approach, known as macrocycle-assisted nanoparticlization, utilizes a macrocyclic ligand to break down bulk material into molecular-level clusters, which then assemble into nanoparticles. nih.gov

The process begins with the dissolution of bulk α-Ag₂S, a typically insoluble material, in a solution containing a specific macrocyclic ligand, hexamethylazacalix rsc.orgpyridine (Py rsc.org). acs.orgnih.gov This "top-down" step is facilitated by the strong coordination ability of the macrocycle, which encapsulates and stabilizes polynuclear this compound clusters. nih.govnih.gov These protected Ag-S cluster aggregates have been isolated and characterized, revealing structures such as a [Ag₅–S] aggregate enclosed within the Py rsc.org macrocycle. nih.gov

The subsequent "bottom-up" phase involves the removal of the protective macrocycle. nih.gov This is achieved by adding an acid (e.g., trifluoroacetic acid) to protonate the ligand, which disrupts the coordination bonds to the silver atoms. nih.govrsc.org Once liberated, the unstable Ag-S clusters coalesce, or self-assemble, to form this compound nanoparticles, which can be stabilized by the addition of surfactants like oleylamine. nih.gov This method not only provides a pathway from bulk material to nanoparticles under mild conditions but also yields unconventional Ag-S nanoparticles with a high silver-to-sulfur ratio (e.g., 3.5:1) and a larger band gap than conventionally synthesized Ag₂S. nih.gov

Morphology Control in Ag₂S Nanomaterial Synthesis

The morphology of Ag₂S nanomaterials significantly influences their physical and chemical properties. Therefore, considerable research has focused on developing synthetic protocols that allow for precise control over the shape and size of the resulting nanostructures, including nanoplatelets, nanospheres, nanorods, and nanocubes. rsc.org

Nanoplatelets: Ultrathin Ag₂S nanoplatelets have been synthesized using a one-pot method where 3-mercaptopropionic acid serves as both the sulfur source and the capping ligand that directs the two-dimensional growth. acs.orgresearchgate.net In this process, silver nitrate is mixed with 3-mercaptopropionic acid in ethylene (B1197577) glycol and heated. acs.org The resulting colloidally stable nanoplatelets are exceptionally thin, with thicknesses measured at just 3.5 ± 0.2 Å, corresponding to the (202) plane of the β-Ag₂S (acanthite) structure. semanticscholar.orgacs.org Other strategies to produce nanoplate-like structures include using specific concentrations of polyvinylpyrrolidone (PVP) as a structure-directing agent. researchgate.net

Nanospheres: Spherical Ag₂S nanoparticles are a common morphology synthesized through various routes. nih.gov Hollow nanospheres have been created using a sacrificial core method, where sulfur nanoparticles are first formed and then reacted with a silver precursor, followed by removal of the core. rsc.org Green synthesis approaches, using biological extracts like rosemary leaves, can produce spherical nanoparticles with diameters around 14 nm. semanticscholar.org The use of capping agents such as chitosan (B1678972) or plant extracts in aqueous solutions is effective in producing spherical nanoparticles and preventing agglomeration, with factors like pH influencing the final particle size. chalcogen.ro

Nanorods: The formation of one-dimensional Ag₂S nanorods can be achieved by carefully controlling the state of the silver precursor. skku.edursc.org In a synthesis using oleylamine as a solvent and capping agent, the manner in which the silver nitrate precursor is dissolved is critical. skku.edu Dissolving silver nitrate in oleylamine at room temperature leads to the formation of cubic nanoparticles. However, if the silver nitrate solution is prepared with sufficient heating, it results in the exclusive formation of one-dimensional nanorods with an average width of 15.5 nm. skku.edu This is attributed to the formation of a different silver-oleylamine complex at higher temperatures that favors anisotropic growth. skku.edursc.org

Nanocubes: The synthesis of cube-shaped Ag₂S nanocrystals has been achieved by modifying the hot-injection method with single-source precursors. By injecting a silver thiobenzoate (Ag(SCOPh)) precursor into an amine solvent at an elevated temperature of 393 K, uniform Ag₂S nanocubes with an average size of 44 ± 4 nm can be obtained exclusively. rsc.org Another approach involves a longitudinal shape evolution process where nanospheres, formed at the initial stage of a reaction, gradually transform into faceted shapes, then fuse to form nanorods, which in turn fuse laterally to form nanocubes. acs.org

The ability to regulate the size and anisotropic shape of Ag₂S nanocrystals is crucial for tuning their properties. This control is exerted by manipulating various reaction parameters.

Precursor Ratio: The size of Ag₂S nanocrystals can be precisely tuned by adjusting the molar ratio of the silver to sulfur precursors. Varying the Ag/S ratio from 100 to 1/100 has been shown to control the nanocrystal size from 2.8 nm to 14.4 nm. acs.org A higher Ag/S ratio leads to a greater number of initial nuclei, resulting in smaller final nanocrystals. acs.org

Reaction Temperature and Time: As seen in the synthesis of nanocubes and nanorods, temperature plays a pivotal role in directing the growth pathway towards a specific morphology. skku.edursc.org Reaction time can also be a factor, allowing for the isolation of intermediate shapes in processes involving shape evolution. acs.org

Ligands and Capping Agents: The choice of solvent and capping agent is critical. Ligands like oleylamine not only act as a solvent but also selectively bind to different crystal facets, promoting growth in specific directions to create anisotropic shapes like rods. skku.edu The surface coverage of ligands on nanocrystals can influence inter-particle interactions, which in turn directs their self-assembly into ordered superlattices. nih.govacs.org By controlling factors such as the type of amine, precursor concentration, and reaction time, the final morphology of the Ag₂S nanocrystals can be effectively managed. rsc.org

Surface Stoichiometry Control in Ag₂S Nanocrystal Synthesis

One effective strategy for tuning surface stoichiometry involves adjusting the molar ratio of the silver and sulfur precursors during synthesis. acs.org A one-pot reaction method has been demonstrated to yield Ag₂S nanocrystals with either a silver-rich (Ag–Ag₂S) or a sulfur-rich (S–Ag₂S) surface by controlling this ratio. acs.org For instance, a silver-to-sulfur molar ratio of 2:1 tends to produce silver-rich nanocrystals, while a ratio of 1:10 can result in sulfur-rich surfaces. acs.orgsci-hub.se The size of the resulting nanocrystals can also be influenced by the Ag/S precursor ratio, with higher ratios leading to a greater number of smaller nuclei. acs.org

Another sophisticated approach utilizes ion-pair ligand-assisted surface reactions to achieve meticulous control over the surface atom stoichiometry. ibs.re.kracs.org This method allows for the preparation of predominantly cation-rich-surfaced Ag₂S NCs (Ag-Ag₂S), anion-rich-surfaced Ag₂S NCs (S-Ag₂S), and perfectly stoichiometric Ag₂S NCs (st-Ag₂S). ibs.re.kracs.org The choice of ion-pair ligands and their hardness or softness dictates their interaction with the nanocrystal surface. ibs.re.kracs.org These interactions can range from the replacement of native ligands by an X-type anion, the binding of the entire ion-pair ligand, to a one-to-one exchange by the positive cation ligand. ibs.re.kracs.org

The surface characteristics of these stoichiometrically controlled nanocrystals can be thoroughly examined using techniques like X-ray photoelectron spectroscopy (XPS). acs.org XPS analysis provides quantitative information about the elemental composition and chemical states of the atoms on the nanocrystal surface, confirming the successful synthesis of Ag-rich, S-rich, or stoichiometric Ag₂S. acs.org

The ability to control surface stoichiometry has profound implications for the optical and electronic properties of Ag₂S nanostructures. For example, achieving a perfectly stoichiometric surface through ion-pair-assisted chemistry has been shown to significantly enhance the fluorescence intensity by more than tenfold. ibs.re.kracs.org Furthermore, this precise surface control can facilitate the epitaxial growth of other materials, such as a ZnS shell, on the Ag₂S core, with an enhancement in growth rate observed to be more than three times that of non-stoichiometric nanocrystals. ibs.re.kracs.org

Interactive Table: Synthetic Parameters for Surface Stoichiometry Control of Ag₂S Nanocrystals

Target Surface StoichiometryPrecursor Ratio (Ag:S)Key Ligands/AdditivesCharacterization Findings (XPS)Resulting Properties
Silver-rich (Ag–Ag₂S)2:1Alkylamine, NO₃⁻Excess Ag detected on the surfaceModified charge transport characteristics
Sulfur-rich (S–Ag₂S)1:10AlkylammoniumExcess S detected on the surfaceAltered surface trap states
Stoichiometric (st-Ag₂S)Varied with ion-pair ligandsIon-pair ligands (e.g., CTAB, CTAS)Ag:S ratio close to 2:1>10x increase in fluorescence intensity; >3x enhanced epitaxial ZnS growth

Note: The specific precursor ratios and ligands can vary depending on the detailed synthetic protocol.

Sophisticated Characterization Techniques for Ag₂s Research

Structural Analysis and Crystallography

Understanding the crystal structure and morphology of Ag₂S is fundamental to controlling its properties. Various high-resolution microscopy and diffraction techniques are employed for this purpose.

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of Ag₂S. The resulting diffraction patterns reveal the arrangement of atoms within the material. For instance, studies have consistently identified the monoclinic acanthite (B6354763) (α-Ag₂S) phase as the most common and stable crystal structure at room temperature. scientific.netmdpi.com The diffraction peaks observed at specific 2θ angles correspond to different crystallographic planes, such as (110), (021), (111), (-112), (022), (112), (023), (-123), and (-114), which are characteristic of the acanthite structure. chalcogen.ro

Beyond phase identification, XRD is crucial for determining the average crystallite size of Ag₂S nanoparticles. By analyzing the broadening of the diffraction peaks using the Debye-Scherrer equation, researchers can estimate the size of the crystalline domains within the material. semanticscholar.org For example, various synthesis methods have yielded Ag₂S nanoparticles with crystallite sizes ranging from as small as 10 nm to over 50 nm. mdpi.com A study on Ag₂S thin films showed that the layers are primarily composed of the Ag₂S phase with a preferential orientation along the (−103) plane. most.gov.bd

Table 1: Representative XRD Data for Monoclinic Ag₂S (Acanthite)
2θ (degrees)Miller Indices (hkl)
22.4°(012)
25.9°(111)
28.9°(-112)
31.5°(022)
34.4°(-121)
36.8°(122)
37.7°(031)
40.7°(-104)
43.6°(211)
46.2°(024)
Note: This table presents a compilation of representative diffraction peaks for the monoclinic acanthite phase of Ag₂S as reported in the literature. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Morphology and Lattice Structure

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HR-TEM) are indispensable tools for visualizing the morphology and fine structural details of Ag₂S nanoparticles. TEM provides direct imaging of the size, shape, and aggregation state of the nanoparticles. chalcogen.roacs.org For example, TEM analysis has revealed the evolution of Ag₂S nanocrystals from initial spherical shapes to more complex forms like nanorods and nanocubes through processes of oriented attachment. acs.org

HR-TEM allows for the visualization of the crystal lattice itself, providing information on the atomic arrangement and the presence of defects. The measured lattice spacings from HR-TEM images can be directly correlated with the crystallographic planes identified by XRD, confirming the crystal structure. For instance, HR-TEM has revealed lattice fringes with spacings of approximately 0.26 nm and 0.22 nm, corresponding to the (112) and (031) planes of acanthite Ag₂S, respectively. nih.gov In-situ HR-TEM has even been used to observe the phase transition from the low-temperature α-Ag₂S (acanthite) to the high-temperature β-Ag₂S (argentite) in real-time by heating the nanoparticles with the electron beam. rsc.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Mapping (EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of Ag₂S materials, particularly in thin film or bulk form. lmaleidykla.lt SEM images reveal details about surface texture, grain size, and the presence of features like cracks or pinholes. most.gov.bdisca.me Studies on Ag₂S thin films have used SEM to show that the films are homogeneous, uniform, and well-adhered to the substrate. most.gov.bd The grain size of these films has been estimated from SEM images to be in the range of 100–210 nm. most.gov.bd

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental composition analysis. lmaleidykla.lt The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. This is crucial for confirming the stoichiometry of the synthesized Ag₂S and detecting any impurities. scientific.netisca.me For instance, EDX analysis has been used to confirm a nearly stoichiometric Ag:S ratio of 2:1 in synthesized nanoparticles and thin films. scientific.netmost.gov.bd

Table 2: Comparison of Ag₂S Nanoparticle Characteristics Determined by Different Microscopy Techniques
TechniqueInformation ProvidedTypical Findings for Ag₂S
TEM Particle size, shape, and distribution. chalcogen.roacs.orgSpherical, nanorods, nanocubes; size-tunable synthesis. acs.org
HR-TEM Lattice fringes, crystal defects, phase. nih.govscispace.comLattice spacings corresponding to acanthite phase; observation of phase transitions. nih.govrsc.org
SEM Surface morphology, grain size, topography. most.gov.bdlmaleidykla.ltHomogeneous thin films, grain sizes of 100-210 nm. most.gov.bd
EDX Elemental composition and stoichiometry. scientific.netisca.meConfirms Ag and S presence; near 2:1 atomic ratio for Ag:S. scientific.net
This table summarizes the primary applications of each microscopy technique in the study of Ag₂S and provides examples of typical research findings.

Scanning Transmission Electron Microscopy (STEM) for High-Resolution Compositional Mapping

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, offering high-resolution imaging and analytical capabilities. wikipedia.org In STEM, a focused electron beam is scanned across a thin sample, and various signals are collected, including transmitted electrons for imaging and characteristic X-rays for elemental mapping. wikipedia.org This technique is particularly useful for obtaining high-resolution compositional maps, revealing the spatial distribution of different elements within a single nanoparticle or at interfaces. rsc.org For example, STEM-EDX has been used to create elemental maps of Ag₂S-based nanocomposites, clearly showing the distribution of silver and sulfur. researchgate.net The high spatial resolution of STEM allows for the detailed chemical analysis of individual nanoparticles, which has been instrumental in identifying nanosized Ag₂S particles in complex environmental samples like sewage sludge. sludgenews.orgwhiterose.ac.uk

Atomic Force Microscopy (AFM) for Surface Topography and Nanoplatelet Thickness

Atomic Force Microscopy (AFM) is a versatile technique used to obtain high-resolution, three-dimensional images of the surface topography of materials at the nanoscale. measurlabs.com Unlike electron microscopy techniques, AFM does not require a vacuum and can be operated in various environments. measurlabs.com For Ag₂S research, AFM is used to characterize the surface roughness of thin films and to measure the thickness of individual nanoparticles or nanoplatelets with sub-nanometer precision. most.gov.bdbruker.com Studies have used AFM to show that Ag₂S thin films can have a mean roughness in the range of 7.20–15 nm. most.gov.bd In the study of ultrathin Ag₂S nanoplatelets, AFM has been crucial in determining their thickness, which was found to be exceptionally thin at only 3.5 ± 0.2 Å. researchgate.net

Spectroscopic Investigations

Spectroscopic techniques are vital for probing the electronic and optical properties of silver sulfide (B99878), which are key to its applications in areas like photocatalysis and bioimaging. These methods involve the interaction of electromagnetic radiation with the material to gain insights into its energy levels and chemical bonding.

Investigations into the optical properties of Ag₂S often involve UV-Vis absorption spectroscopy. The absorption spectra of Ag₂S nanocrystals typically lack distinct excitonic features. acs.org The optical band gap of Ag₂S, a crucial parameter for its semiconductor applications, is determined from these spectra. The band gap is reported to be in the range of 0.9–1.1 eV for bulk Ag₂S. acs.org

X-ray Photoelectron Spectroscopy (XPS) is another powerful spectroscopic technique used to analyze the surface chemistry of Ag₂S. XPS provides information about the elemental composition and the chemical states of the elements on the material's surface. For instance, XPS analysis of Ag₂S nanocrystals has shown distinct peaks for silver and sulfur. springermedizin.de Furthermore, high-resolution XPS spectra of the S 2p region can differentiate between sulfur atoms within the Ag₂S lattice and those bound to the surface, which exhibit higher binding energies. acs.org

Fourier Transform Infrared Spectroscopy (FTIR) is employed to identify functional groups present on the surface of Ag₂S nanoparticles, especially when they are functionalized with organic ligands or capping agents. scientific.net For example, FTIR spectra can confirm the presence of amine groups from oleylamine (B85491) used as a capping agent during synthesis. scientific.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Response

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions and optical properties of Ag₂S. The absorption of UV or visible light by the material corresponds to the excitation of electrons from the valence band to the conduction band. The position of the absorption edge in the spectrum allows for the determination of the band gap energy, a critical parameter for semiconductor materials.

For Ag₂S nanoparticles, the UV-Vis absorption spectrum typically shows strong absorbance in the range of 200–600 nm. rsc.org The absorption edge can be found at around 600 nm. chemrevlett.com The band gap energy of Ag₂S nanoparticles is generally larger than that of bulk Ag₂S (0.9–1.05 eV). chemrevlett.comtsijournals.com For instance, undoped Ag₂S nanoparticles have been reported to have a band gap energy of approximately 3.87 eV. chemrevlett.com Doping with elements like manganese can further tune this band gap. chemrevlett.com The analysis of the absorption spectrum using a Tauc plot can confirm that Ag₂S is a direct band gap semiconductor. rsc.org The shape of the absorption curve, often showing a monotonically decreasing behavior in the visible region, is characteristic of Ag₂S hydrocolloids. bg.ac.rs

Table 1: UV-Vis Spectroscopy Data for Silver Sulfide (Ag₂S)

Sample Description Absorption Range/Edge Band Gap (Eg) Reference
Undoped Ag₂S Nanoparticles Edge around 600 nm ~3.87 eV chemrevlett.com
10% Mn-doped Ag₂S Nanoparticles - ~3.93 eV chemrevlett.com
Ag₂S@BSA Nanoparticles 200–600 nm - rsc.org
Bulk Ag₂S - 0.9–1.05 eV tsijournals.com
Ag₂S Particles on Glass Edge in near-IR (0.65–1.5 eV) 0.92 eV rsc.org
Ag₂S Hydrocolloid Onset at 1240 nm 1.0 eV bg.ac.rs
Green Synthesized Ag₂S Nanoparticles Peak at 310 nm - chalcogen.ro

Photoluminescence (PL) Spectroscopy for Emission Properties and Quantum Yield Analysis

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. This technique provides valuable information about the emission properties, including the wavelength of emitted light and the quantum yield, which is a measure of the efficiency of the emission process.

Ag₂S nanoparticles are known to exhibit photoluminescence. For example, Ag₂S nanoparticles have shown a strong emission peak at 483 nm when excited with a wavelength of 366 nm. rsc.org The emission characteristics can be influenced by factors such as doping and the surrounding environment. For instance, Cd-doped Ag₂S nanoparticles show emission peaks that redshift from approximately 708 nm to 718 nm as the dopant concentration increases. tsijournals.com Similarly, Co-doping leads to emission peaks in the visible region (513 nm to 520 nm) that also exhibit a redshift with increasing dopant concentration. tsijournals.com The photoluminescence spectra of Ag-Ag₂S/rGO nanocomposites have shown distinct emission peaks at 327 nm and 339 nm with an excitation wavelength of 287 nm. ucl.ac.uk The quantum yield of Ag₂S quantum dots can be low, often below 1%, but can be enhanced. acs.orggoogle.com For instance, RGDPC10A capped Ag₂S quantum dots have exhibited a quantum yield of up to 3.78% in the near-infrared (NIR)-II biological window. researchgate.net

Table 2: Photoluminescence (PL) Spectroscopy Data for this compound (Ag₂S)

Sample Description Excitation Wavelength (nm) Emission Peak (nm) Quantum Yield (%) Reference
Ag₂S Nanoparticles 366 483 - rsc.org
Undoped Ag₂S Nanoparticles 350 ~708 - tsijournals.com
10% Cd-doped Ag₂S Nanoparticles 350 ~718 - tsijournals.com
10% Co-doped Ag₂S Nanoparticles 250 ~520 - tsijournals.com
Ag-Ag₂S/rGO Nanocomposites 287 327, 339 - ucl.ac.uk
RGDPC10A capped Ag₂S Quantum Dots - - up to 3.78 researchgate.net
Ag₂S Quantum Dots - - ~1 google.com

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Ligand Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify chemical bonds and functional groups within a material. In the context of Ag₂S research, it is particularly useful for confirming the formation of the Ag-S bond and for identifying ligands or capping agents on the surface of nanoparticles.

The characteristic vibration of the Ag-S bond is typically observed in the Far-IR region, between 500 and 600 cm⁻¹. researchgate.net In the FTIR spectra of Ag₂S nanoparticles, this peak confirms the successful synthesis of the material. researchgate.net FTIR is also instrumental in characterizing surface modifications. For example, in studies involving thioglycolic acid (TGA) capped Ag₂S nanoparticles, the disappearance of the S-H peak (usually around 2565-2677 cm⁻¹) and the appearance of peaks corresponding to the asymmetric and symmetric vibrations of the carboxylate group (COO⁻) at approximately 1569 cm⁻¹ and 1387 cm⁻¹, respectively, indicate that the TGA molecules are bound to the Ag₂S surface through the sulfur atom. nih.govmdpi.com Similarly, the presence of peaks for O-H (around 3400 cm⁻¹) and C-H stretching vibrations can indicate the presence of adsorbed water molecules or organic ligands. researchgate.netchalcogen.ro

Table 3: FTIR Spectroscopy Data for this compound (Ag₂S)

Sample Description Key FTIR Peaks (cm⁻¹) Interpretation Reference
Ag₂S Nanometric Powders 500–600 Characteristic vibration of Ag-S researchgate.net
Ag₂S Nanometric Powders 3400, 1600 O-H stretching and bending of adsorbed water researchgate.net
TGA capped Ag₂S Nanoparticles Disappearance of 2565-2677 (S-H) Breaking of the S-H bond, indicating capping nih.gov
TGA capped Ag₂S Nanoparticles 1569 (asymmetric), 1387 (symmetric) Vibrations of the carboxylate group (COO⁻) nih.gov
Ho-doped Ag₂S Thin Film 3422.87 N-H stretching vibration chalcogen.ro
Ho-doped Ag₂S Thin Film 1735.76, 1618.02 C=O stretching chalcogen.ro

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Ag₂S research, XPS is crucial for confirming the presence of silver and sulfur and for determining their oxidation states on the nanoparticle surface.

The XPS spectra of Ag₂S typically show distinct peaks for Ag 3d and S 2p orbitals. The Ag 3d region presents well-separated spin-orbit components, Ag 3d₅/₂ and Ag 3d₃/₂, with binding energies around 368.4 eV and 374.4 eV, respectively, which are characteristic of this compound. researchgate.netthermofisher.com The S 2p₃/₂ peak for Ag₂S is observed at approximately 160.8 eV. lmaleidykla.lt Deviations from these values can indicate the presence of other chemical states. For instance, a peak at a higher binding energy of around 168 eV in the S 2p spectrum can be attributed to oxidized sulfur. lmaleidykla.lt XPS can also identify surface ligands; for example, in Ag₂S nanocrystals synthesized with octylamine, peaks corresponding to nitrogen (N 1s) can be observed. acs.org

Table 4: XPS Binding Energy Data for this compound (Ag₂S)

Element Orbital Binding Energy (eV) Chemical State/Interpretation Reference
Silver (Ag) 3d₅/₂ 368.4 Ag in Ag₂S researchgate.net
Silver (Ag) 3d₃/₂ 374.4 Ag in Ag₂S researchgate.net
Sulfur (S) 2p₃/₂ 160.8 S in Ag-S-Ag bonding of Ag₂S lmaleidykla.lt
Sulfur (S) 2p₃/₂ 163.0 -S-S- bonding (chemisorbed sulfide) lmaleidykla.lt
Sulfur (S) 2p₃/₂ ~168 Oxidized sulfur lmaleidykla.lt
Nitrogen (N) 1s 399.2 Octylamine (OctA) acs.org
Nitrogen (N) 1s 400.8 Octylammonium ions (OctAH⁺) acs.org

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Chemistry and Catalytic Intermediate Identification

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. Ag₂S nanoparticles, often in combination with silver, can act as effective SERS substrates. This technique is particularly valuable for studying the surface chemistry of Ag₂S and for identifying transient intermediates in catalytic reactions.

The SERS effect on Ag₂S substrates is believed to be dominated by a charge-transfer resonance contribution. researchgate.net This makes it a powerful tool for probing the interactions between adsorbed molecules and the Ag₂S surface. For example, in the study of CO₂ photoreduction on silver nanoparticles, in situ nanoscale SERS has been used to monitor reaction intermediates in real-time, revealing complex C-C coupling mechanisms. spectroscopyonline.com The enhancement of the Raman signal allows for the detection of a wide range of C₁–C₄ intermediates and products, providing insights that are not accessible through traditional bulk-phase analysis. spectroscopyonline.com The formation of Ag₂S on silver nanoparticles can significantly impact the SERS enhancement, with the charge-transfer contributions being higher for Ag₂S compared to pure Ag. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the electrochemical properties of materials, particularly the kinetics of charge transfer at the electrode-electrolyte interface. In the context of Ag₂S research, EIS is employed to evaluate the performance of Ag₂S-based electrodes in applications such as dye-sensitized solar cells and supercapacitors.

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of solid materials. vt.edu It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. vt.eduresearchgate.net The amount of gas adsorbed at different pressures is used to calculate the surface area.

The surface area is a critical parameter for materials used in applications such as catalysis and adsorption, as a larger surface area generally leads to higher reactivity. vt.edu For Ag₂S powders, the BET method has been used to determine the particle size, which can then be compared with results from other techniques like X-ray diffraction. researchgate.net It has been noted that for fine powders with a highly developed surface, the density measured by helium pycnometry might be underestimated due to helium adsorption, highlighting the importance of accurate surface area measurements. researchgate.net In the synthesis of Ag/Ag₂S-ZnO nanocomposites, BET analysis is used to characterize the physicochemical properties of the catalysts.

Dynamic Light Scattering (DLS) for Hydrodynamic Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution of nanoparticles and macromolecules in a suspension or solution. researchgate.nethoriba.com The technique works by illuminating the sample with a laser beam and analyzing the time-dependent fluctuations in the scattered light intensity. wyatt.com These fluctuations arise from the random thermal motion of the particles, known as Brownian motion. horiba.com

Smaller particles diffuse more rapidly than larger ones, causing faster fluctuations in the scattered light. The DLS instrument measures these fluctuations and calculates an autocorrelation function, from which the translational diffusion coefficient (Dt) of the particles can be determined. horiba.com The hydrodynamic diameter (Dh) of the particles is then calculated using the Stokes-Einstein equation: horiba.comspectraresearch.com

Dh = kBT / (3πηDt)

Where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic diameter represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. horiba.com This includes the core particle and any molecules attached or adsorbed to its surface, as well as the associated solvent layer. Therefore, the hydrodynamic size is typically larger than the particle's core size determined by imaging techniques like Transmission Electron Microscopy (TEM). researchgate.net

In the context of this compound (Ag₂S) research, DLS is an invaluable tool for characterizing the hydrodynamic size distribution, stability, and aggregation state of Ag₂S nanoparticles in colloidal solutions. rsc.orgaip.org

Research Findings:

Another research effort focused on β-Lactoglobulin capped Ag₂S QDs reported an average hydrodynamic diameter of 5.7 ± 0.93 nm. whiterose.ac.uk This measurement was considered a more accurate reflection of the actual size of the QDs in an aqueous solution. whiterose.ac.uk

DLS is also crucial for assessing the stability of Ag₂S nanoparticle suspensions. The technique can detect the formation of aggregates, which appear as a larger particle size fraction in the distribution. researchgate.net For example, a sample of polymer-coated Ag₂S nanoparticles showed a main fraction with a mean size of 10.1 nm, but also revealed the presence of aggregates with mean sizes of 53 nm and 192 nm. researchgate.net

The table below presents a compilation of DLS data for Ag₂S nanoparticles from various research studies, illustrating the typical range of hydrodynamic diameters and polydispersity indices observed. The Polydispersity Index (PDI) is a measure of the width of the particle size distribution, with lower values indicating a more monodisperse sample. bettersizeinstruments.commalvernpanalytical.com

Interactive Data Table: DLS Analysis of this compound Nanoparticles

Sample DescriptionHydrodynamic Diameter (Dₕ, nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
As-prepared Ag₂S QDs6.3 (SD: 1.6)-- researchgate.net
Polymer-coated Ag₂S QDs10.1 (SD: 1.5)-- researchgate.net
β-Lactoglobulin capped Ag₂S QDs5.7 (SD: 0.93)-- whiterose.ac.uk
Ag₂S QDs in colloidal solution2.3 - 17.0-Stable >100 days rsc.org
Ag₂S NPs in deionized water (Primary)19-- aip.org
Ag₂S NPs in deionized water (Agglomerated)213-- aip.org
Ultrasmall Ag₂S-NPsSub-5 nm-- snmjournals.org

Data sourced from multiple research articles. The table is interactive and can be sorted by column.

Furthermore, DLS measurements can be performed at different pH values to determine the isoelectric point of Ag₂S nanoparticles, which is the pH at which the net surface charge is zero, and the particles are most likely to aggregate. aip.org One study found the isoelectric point of their synthesized Ag₂S nanoparticles to be at pH 5.14. aip.org The stability of colloidal solutions of Ag₂S quantum dots can also be monitored over time using DLS and zeta potential measurements, with some studies showing stability for over 100 days. rsc.org

Theoretical and Computational Studies of Silver Sulfide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic, structural, and optical properties of materials like silver sulfide (B99878). By solving the Kohn-Sham equations, DFT provides insights into the electronic band structure, atomic arrangements, and optical responses.

DFT calculations have consistently identified silver sulfide as a semiconductor, with its band gap being a key parameter influencing its electronic and optical applications. Different DFT functionals and computational approaches yield a range of band gap values, reflecting the nuances of electronic structure calculations.

Monoclinic Ag₂S (acanthite) , the low-temperature phase, is frequently studied. Calculations using the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) typically predict band gaps ranging from 0.63 to 1.4 eV, often indicating a direct band gap researchgate.net. Other studies report values around 0.7 eV researchgate.net, researchgate.net, 0.92 eV researchgate.net, 0.97 eV researchgate.net, and 1.0 eV nih.gov, researchgate.net. The modified Becke-Johnson (MBJ) potential coupled with the Local Density Approximation (LDA) has shown better agreement with experimental band gap values compared to PBE-GGA researchgate.net.

Some calculations suggest that α-Ag₂S is a direct gap semiconductor at the Γ point researchgate.net, researchgate.net. However, other studies indicate a slightly indirect gap of 0.92 eV using PBE at the PBE level with norm-conserving pseudopotentials researchgate.net.

A cubic phase (Fm-3m) of Ag₂S has been predicted with a band gap of 0.00 eV materialsproject.org, suggesting metallic or semimetallic behavior for this specific structural configuration.

The band gap of Ag₂S is generally considered narrow, with values around 0.9 eV being frequently cited nih.gov. The magnitude of the energy gap has been observed to be largely independent of the U value in GGA + U calculations aip.org, aip.org.

Table 1: Representative DFT Calculated Band Gaps of this compound (Ag₂S)

Calculation Method/FunctionalBand Gap (eV)Direct/IndirectPhase/DescriptionReference(s)
PBE-GGA0.63 - 1.4DirectMonoclinic (α-Ag₂S) researchgate.net
PBE-GGA~0.7-Monoclinic (α-Ag₂S) researchgate.net, researchgate.net
PBE-GGA0.92Slightly indirectMonoclinic (α-Ag₂S) researchgate.net
LDA+U0.91DirectAg₂S researchgate.net
MBJLDA~0.97DirectMonoclinic researchgate.net
DFT (general)0.9 - 1.05DirectMonoclinic (α-Ag₂S) researchgate.net
DFT (general)~0.9-Bulk nih.gov
DFT (general)0.96-Nanoparticles nih.gov
DFT (general)1.00-Monoclinic (acanthite) materialsproject.org
DFT (general)0.70 - 1.15-Ag₂S researchgate.net
DFT1.18DirectBinary Ag₂S colab.ws
DFT (PBE)0.31-Monoclinic (P2₁/c) researchgate.net
DFT (PBE)0.00-Cubic (Fm-3m) materialsproject.org

Note: The table above represents data found in the literature and is illustrative of the range of values obtained through various computational methods.

DFT is extensively used to predict and analyze the crystal structures of this compound and their relative thermodynamic stabilities. Ag₂S exhibits polymorphism, with the monoclinic acanthite (B6354763) (α-Ag₂S) phase being stable at lower temperatures, transitioning to the cubic argentite (β-Ag₂S) phase above approximately 452 K mdpi.com, nih.gov.

Evolutionary crystal structure prediction algorithms , such as USPEX, have been employed to explore potential low-temperature Ag₂S phases. These studies suggest that phases with reduced symmetry (e.g., triclinic, monoclinic, orthorhombic) often possess lower formation enthalpies, indicating higher thermodynamic stability compared to more symmetric structures mdpi.com.

The transition from the high-temperature cubic β-Ag₂S to the monoclinic α-Ag₂S involves a significant reduction in crystallographic symmetry mdpi.com.

DFT calculations, using various functionals, are crucial for optimizing lattice parameters and atomic positions, thereby determining the most stable structural configurations. For instance, the B86b-vdW functional has been found to yield lattice parameters for monoclinic Ag₂S that closely match experimental data researchgate.net.

Studies have investigated a wide array of predicted Ag₂S structures, including cubic, tetragonal, orthorhombic, trigonal, monoclinic, and triclinic symmetries, to understand their potential for diverse applications nih.gov. The formation enthalpy (ΔHf) and cohesive energy (Ecoh) are key metrics used to assess the stability of these predicted phases mdpi.com. For example, a predicted cubic Ag₂S structure (space group Pn3̄m) was calculated to have a formation enthalpy of -0.191 eV mdpi.com.

Table 2: Predicted Structures and Stability Analysis of this compound Phases

Phase/SymmetrySpace GroupStability Metric (e.g., ΔHf)Computational MethodNotesReference(s)
CubicPn3̄mΔHf = -0.191 eVDFT (VASP, PBE)Derivative of argentite mdpi.com
MonoclinicP2₁/c-DFTAcanthite, low-T phase mdpi.com, researchgate.net, nih.gov, materialsproject.org, acs.org
CubicIm-3m-DFTArgentite, high-T phase mdpi.com, nih.gov
CubicFm-3mEnergy Above Hull = 0.077 eV/atomDFTPredicted phase materialsproject.org
MonoclinicP2₁/cEnergy Above Hull = 0.029 eV/atomDFTExperimentally observed (acanthite) materialsproject.org
VariousVariousLower ΔHf with lower symmetryDFT (USPEX)Prediction of new stable phases mdpi.com

DFT and its time-dependent extension (TDDFT) are powerful tools for calculating the optical properties of Ag₂S, such as the dielectric function, refractive index, absorption coefficient, and reflectivity researchgate.net, researchgate.net. These calculated optical properties are often directly linked to the electronic band structure.

Optical properties like the dielectric function are computed and compared with experimental measurements (e.g., spectroscopic ellipsometry), showing good agreement and validating the theoretical models researchgate.net, researchgate.net, bmd-lab.org.

Excitonic behavior and the associated ground-state energies have been investigated using DFT in conjunction with the effective mass approximation (EMA) researchgate.net, acs.org. Studies reveal that in Ag₂S nanocrystals (NCs), quantum confinement effects lead to a significant blue shift in both the electronic band gap and excitonic energy when the particle size decreases below approximately 4 nm researchgate.net, acs.org.

The two-photon absorption (TPA) cross-section of Ag₂S clusters has been studied, indicating potential for significant off-resonance TPA, which could be valuable for specific applications acs.org, nih.gov, researchgate.net. The high density of electronic states in certain cluster configurations can enhance TPA cross-sections acs.org, nih.gov, researchgate.net.

Research has also explored phenomena like dual emission in Ag₂S clusters, with theoretical investigations suggesting stabilization of higher-energy excited states by excimer-like complexes in the crystalline form acs.org, nih.gov, researchgate.net.

While band structure calculations are predominant for bulk Ag₂S, molecular orbital analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, is more relevant for discrete nanocluster systems.

In studies involving Ag₂S nanoclusters, specific molecular orbital energies have been reported. For an Ag₁₀S₅ nanocluster, the LUMO was calculated to be at 0.8 eV, with other empty states located beyond 2.5 eV researchgate.net.

In investigations of heterostructures, such as MoS₂ clusters combined with silver nanoparticles, DFT calculations have been used to determine the HOMO-LUMO gap of the nanostructured MoS₂ cluster, which was found to be tunable upon forming heterostructures with silver nanoparticles nih.gov. For instance, a MoS₂-Ag heterostructure showed a reduced band gap of 1.58 eV compared to the isolated MoS₂ cluster's gap of 2.48 eV nih.gov.

Computational Thermodynamics and Kinetics

Computational thermodynamics and kinetics provide a framework for understanding the environmental behavior and transformation pathways of this compound, particularly in the context of silver nanoparticle (Ag-NP) environmental impact.

The transformation of Ag-NPs in environmental matrices is a critical area of study, with sulfidation being a primary pathway leading to the formation of this compound nanoparticles (Ag₂S-NPs) acs.org, rsc.org, researchgate.net, nih.gov.

Sulfidation is a significant transformation process where Ag-NPs react with sulfur-containing species (e.g., H₂S, HS⁻) prevalent in natural waters and wastewater treatment systems, forming Ag₂S acs.org, rsc.org, researchgate.net, nih.gov, ok2kkw.com, e3s-conferences.org. Silver exhibits a strong thermodynamic affinity for sulfur, driving this conversion acs.org, researchgate.net, nih.gov.

Thermodynamic arguments are employed to predict the dominant forms of silver in various environmental scenarios, consistently pointing towards this compound due to its low solubility acs.org, researchgate.net, nih.gov.

Kinetic modeling is utilized to quantitatively describe the rates and extent of these transformations, enabling predictions of Ag₂S-NP behavior under realistic environmental conditions rsc.org.

A key consequence of sulfidation is a substantial reduction in the toxicity of silver, attributed to the extremely low solubility of Ag₂S acs.org, rsc.org, researchgate.net, nih.gov. However, potential pathways involving the release of Ag⁺ ions and the in-situ formation of Ag⁰/Ag₂S heterostructures could, in some instances, lead to increased toxicity rsc.org.

In corrosion studies, the formation of an Ag₂S layer on silver surfaces exposed to sulfurous gases (like H₂S) has been analyzed using kinetic models. These models suggest a linear growth rate for the Ag₂S film in such environments, indicative of a process that is not self-limiting by a protective layer in the same manner as parabolic corrosion ok2kkw.com, e3s-conferences.org.

Table 3: Computational Approaches to Environmental Transformations of this compound

Transformation ProcessComputational ApproachPredicted Outcome/PathwayNotesReference(s)
Sulfidation of Ag-NPsThermodynamics, Kinetics, Mechanistic ModelingFormation of Ag₂S-NPs; Decrease in toxicitySilver's high affinity for sulfur; low solubility of Ag₂S acs.org, rsc.org, researchgate.net, nih.gov, ok2kkw.com, e3s-conferences.org, sustainability-directory.com
Redox TransformationsThermodynamicsPredicts predominant oxidized silver formsOxidation of S(-II) species rsc.org
Corrosion/TarnishingKinetic analysis (e.g., parabolic/linear laws)Formation of Ag₂S layer; linear growth kinetics in H₂S environmentsProtective layer formation can influence reaction rate kinetics ok2kkw.com, e3s-conferences.org

Electronic and Advanced Optical Properties Research

Band Gap Engineering and Quantum Confinement Effects

The band gap of silver sulfide (B99878) is a critical parameter that dictates its light absorption and emission characteristics. Quantum confinement effects, arising from the reduction of material size to the nanometer scale, allow for significant tuning of this band gap.

Bulk silver sulfide (specifically the α-Ag₂S acanthite (B6354763) phase) is a direct semiconductor with a band gap typically ranging from 0.9 to 1.1 eV at room temperature rsc.orgacs.orgresearchgate.net. However, when Ag₂S is synthesized into nanoparticles and quantum dots (QDs), the phenomenon of quantum confinement becomes prominent. This effect leads to an increase in the effective band gap as the particle size decreases rsc.orgacs.orgresearchgate.netrsc.org. For instance, Ag₂S quantum dots synthesized with reduced graphene oxide (rGO) composites displayed a widened band gap of 1.82 eV, attributed to the quantum size effect, compared to the bulk value of 0.92 eV rsc.org. Studies on Ag₂S quantum dots with sizes ≥ 4.2 nm indicated a transition from strong to weak quantum confinement, with photoluminescence (PL) emission peaks observed around 1166 to 1176 nm rsc.org. Research on Ag₂S photoanodes demonstrated a decrease in deduced energy band gap from 3.20 eV to 1.31 eV with increasing deposition cycles, suggesting size-dependent band gap tuning researchgate.net. Thin films of Ag₂S have also shown an increase in optical band gap from 2.15 eV to 2.25 eV as the absorption coefficient decreased in the 470–774 nm range chalcogen.ro.

Table 5.1.1: Band Gap Values of this compound Nanostructures

Size/Synthesis ConditionBand Gap (eV)Reference
Bulk (α-Ag₂S, 300 K)0.9–1.1 rsc.orgacs.orgresearchgate.net
Quantum Dots (widened due to quantum size effect)1.82 rsc.org
Quantum Dots (≥ 4.2 nm, transition to weak confinement)Not explicitly stated rsc.org
Thin Films (470-774 nm range)2.15–2.25 chalcogen.ro
Photoanodes (SILAR cycles 1-9)3.20 to 1.31 researchgate.net
Ag₂S Nanocrystals (tunable size)Size-dependent acs.org

This compound nanoparticles and quantum dots are known to exhibit relatively low photoluminescence quantum yields (PLQY), often below 1%, which is frequently attributed to surface defects and non-radiative recombination pathways nih.govacs.orgacs.org. However, significant efforts have been made to enhance their luminescence efficiency. One study successfully improved the PLQY of Ag₂S nanoparticles from approximately 2% to 10%, accompanied by a lengthening of the PL lifetime from 0.7 to 3.8 μs. This enhancement was linked to the partial removal of surface sulfur atoms, thereby reducing surface traps responsible for non-radiative de-excitation nih.gov.

In colloidal solutions, the choice of capping ligands also influences PLQY. For Ag₂S quantum dots synthesized with 2- or 3-mercaptopropionic acid (2MPA or 3MPA), the QY of Ag₂S-3MPA was observed to be higher than that of Ag₂S-2MPA, although precise quantitative comparisons were limited by experimental constraints nih.govacs.org. Furthermore, surface passivation strategies, such as forming core/shell structures, have proven effective. For example, Ag₂S/SiO₂ core/shell quantum dots prepared using TEOS as a precursor for the SiO₂ shell showed an increase in PLQY from 1.6% to 8% researchgate.net. Another approach involving ligand exchange and increasing the thickness of an SiO₂ shell on Ag₂S QDs resulted in a remarkable enhancement of luminescence intensity and quantum yield, by up to 35 times, along with an increase in average luminescence lifetime researchgate.net.

Table 5.1.2: PLQY Enhancement in this compound Nanostructures

Ag₂S Nanoparticle Type/TreatmentInitial PLQYOptimized PLQYImprovement FactorKey Factor for ImprovementReference
Ag₂S NPs (as-synthesized)~2% (in chloroform)--Low efficiency due to defective surface chemistry nih.govacs.org
Ag₂S NPs (surface treatment)~2%10%~5xPartial removal of surface sulfur atoms nih.gov
Ag₂S QDs (2MPA vs. 3MPA ligand)LowNot specifiedNot specified3MPA showed higher QY than 2MPA (with error margin) nih.govacs.org
Ag₂S/SiO₂ core/shell (TEOS precursor)1.6%8%~5xFormation of a less defective SiO₂ shell researchgate.net
Ag₂S QDs (SiO₂ shell, ligand exchange + thickness)Not specifiedUp to 35xUp to 35xLigand exchange and increased SiO₂ shell thickness researchgate.net
Ag₂S NCs (general)~1%--Attributed to silver vacancies acs.org

Plasmonic Phenomena in this compound Nanostructures

While pure silver and gold nanoparticles are renowned for their strong surface plasmon resonance (SPR) and localized surface plasmon resonance (LSPR) due to their free electron plasma oscillations, the plasmonic behavior of this compound is more nuanced. Ag₂S itself does not typically exhibit the same pronounced plasmonic effects as noble metals. However, its optical properties can be influenced by plasmonic coupling, particularly in hybrid nanostructures or through specific synthesis routes that lead to absorption features in the visible spectrum.

Pure Ag₂S nanoparticles synthesized in zeolite A4 have shown absorption bands in the visible region, with maxima observed around 330 nm and 375 nm researchgate.net. These are absorption features rather than classic SPR peaks typical of noble metal nanoparticles. The plasmonic behavior of Ag₂S is more prominently studied in hybrid nanostructures, such as Ag-Ag₂S core-shell systems. In these hybrids, the sulfidation of silver nanoparticles can lead to tunable plasmon resonances. For instance, the sulfidation of silver nanoprisms can induce shifts in the dipole plasmon mode, with calculated extinction spectra for Ag-Ag₂S hybrid nanoprisms showing dipole LSPR peaks ranging from 680 nm to 827 nm, depending on the thickness of the Ag₂S shell ntu.edu.sgresearchgate.net. These shifts are a direct consequence of the interplay between the silver core's plasmonic properties and the formation of the semiconducting Ag₂S shell.

Localized surface plasmon resonance (LSPR) is a phenomenon where the collective oscillation of conduction electrons on the surface of metallic nanoparticles is excited by incident light, leading to strong absorption and scattering at specific wavelengths mdpi.comresearchgate.netacs.org. For Ag₂S nanoparticles, LSPR is less pronounced compared to pure silver. However, the absorption bands observed around 330 nm and 375 nm in some Ag₂S nanoparticle preparations researchgate.net might be influenced by plasmonic effects or interband transitions.

In Ag-Ag₂S hybrid nanostructures, the LSPR is significantly influenced by the morphology and composition. The extent of sulfidation on the silver core, whether on tips or surfaces, dictates the resulting plasmonic response, leading to tunable LSPR peaks ntu.edu.sgresearchgate.net. The general principles of LSPR, such as dependence on nanoparticle size, shape, and the dielectric environment, are applicable to understanding the optical behavior of these hybrid systems mdpi.comresearchgate.net. Silver, in general, is highly favored for plasmonic applications due to its superior figure of merit across the visible spectrum mdpi.com.

Table 5.2.1 & 5.2.2: Plasmonic Features Associated with this compound Nanostructures

Nanostructure Type/FormPlasmonic PhenomenonPeak Position (nm)Influencing FactorsNotesReference
Ag₂S NPs (in zeolite A4)Absorption Bands~330, ~375Size, shapeNot classic LSPR; likely interband transitions researchgate.net
Ag-Ag₂S Hybrid NanoprismsDipole LSPR680, 734, 801, 827Ag₂S shell thickness, morphology, sulfidation extentTunable via controlled sulfidation of Ag core researchgate.net
Silver Nanoparticles (general)SPR/LSPR~410 (sphere)Size, shape, dielectric environmentBaseline for plasmonic behavior researchgate.netmdpi.comacs.orgmdpi.comacs.org

Nonlinear Optical Properties

This compound quantum dots have demonstrated significant nonlinear optical (NLO) properties, making them promising candidates for applications in optical limiting, two-photon absorption (2PA), and other nonlinear photonic devices nih.govacs.orgresearchgate.netresearchgate.netnih.govtaylorfrancis.com. These properties arise from the material's interaction with high-intensity laser light.

Research using femtosecond laser pulses has revealed that Ag₂S QDs exhibit strong nonlinear absorption, including reverse saturable absorption (RSA), and nonlinear refraction nih.govacs.orgresearchgate.netresearchgate.netnih.govtaylorfrancis.com. The peak two-photon absorption cross-section (σ₂) values for Ag₂S QDs were reported to be around 632 ± 270 GM at 850 nm for QDs capped with 2MPA and 772 ± 100 GM at 875 nm for those capped with 3MPA nih.govacs.orgresearchgate.netnih.gov. Interestingly, the choice of ligand (2MPA vs. 3MPA) did not significantly alter the 2PA efficiency nih.govacs.org.

When subjected to picosecond pulses, Ag₂S QDs showed large nonlinear absorption coefficients, on the order of 10⁻³ cm W⁻¹ at 400 nm researchgate.netresearchgate.net. Under femtosecond pulse excitation, the nonlinear absorption coefficient was reported as 4.17 × 10⁻¹² esu taylorfrancis.com and 6.72 × 10⁻¹³ esu researchgate.net. Ag₂S QDs also exhibit nonlinear refraction, characterized by a self-defocusing effect, with a nonlinear refractive index (n₂) reported as -6.13 × 10⁻¹³ esu researchgate.net. The third-order nonlinear polarizabilities were calculated to be 1.15 × 10⁻¹³ esu taylorfrancis.com and 2.40 × 10⁻¹⁴ esu researchgate.net. Furthermore, Ag₂S nanoparticles in solution displayed a positive nonlinear refraction under nanosecond pulses, attributed to third-order nonlinearity, and even showed evidence of fifth-order nonlinear refraction researchgate.net.

Table 5.3: Nonlinear Optical Properties of this compound Nanostructures

Property MeasuredAg₂S Nanostructure/FormValueWavelength (nm)Pulse DurationNotesReference
Two-Photon Absorption Cross-Section (σ₂)Ag₂S QDs (2MPA)632 ± 270 GM850~55 fs nih.govacs.orgresearchgate.netnih.gov
Two-Photon Absorption Cross-Section (σ₂)Ag₂S QDs (3MPA)772 ± 100 GM875~55 fs nih.govacs.orgresearchgate.netnih.gov
Nonlinear Absorption Coefficient (α₂)Ag₂S QDs~10⁻³ cm W⁻¹400ps researchgate.netresearchgate.net
Nonlinear Absorption CoefficientAg₂S QDs4.17 × 10⁻¹² esu~700-900fsReverse Saturable Absorption (RSA) taylorfrancis.com
Nonlinear Absorption CoefficientAg₂S QDs6.72 × 10⁻¹³ esu532psRSA researchgate.net
Nonlinear Refractive Index (n₂)Ag₂S QDs-6.13 × 10⁻¹³ esu-psSelf-defocusing researchgate.net
Nonlinear Refractive Index (n₂)Ag₂S QDs3.06 × 10⁻¹² esu-fsSelf-focusing taylorfrancis.com
Third-Order Nonlinear PolarizabilityAg₂S QDs1.15 × 10⁻¹³ esu-fs taylorfrancis.com
Third-Order Nonlinear PolarizabilityAg₂S QDs2.40 × 10⁻¹⁴ esu-ps researchgate.net
Nonlinear Refractive Index (n₂)As₂S₃:Ag₂S-NCs films2.3 × 10⁻¹⁸ m²/W775-1600fsDoped chalcogenide glass films optica.org

List of Compounds Mentioned:

this compound (Ag₂S)

α-Ag₂S (acanthite)

γ-Ag₂S (high-temperature phase)

Ag₂S quantum dots (QDs)

Ag₂S nanoparticles (NPs)

Ag₂S-based nanocrystals (NCs)

Ag₂S/SiO₂ core/shell quantum dots

Ag-Ag₂S hybrid nanostructures

Ag₂S QDs/reduced graphene oxide (rGO) composites

Two-Photon Absorption Mechanisms

Two-photon absorption (TPA) is a nonlinear optical phenomenon where a material simultaneously absorbs two photons of lower energy to transition to an excited state, which would typically require a single photon of higher energy. Research has demonstrated that this compound quantum dots (Ag₂S QDs) exhibit significant TPA properties, making them candidates for applications such as optical limiting and advanced photonics beilstein-journals.orgnih.govresearchgate.netacs.orgnih.govresearchgate.netnih.govbeilstein-journals.orgnih.govacs.orgresearchgate.net.

Studies utilizing femtosecond laser pulses have quantified the TPA cross-section (σ₂) for Ag₂S QDs. For instance, Ag₂S QDs passivated with 2-mercaptopropionic acid (2MPA) showed a peak TPA cross-section of 632 ± 271 GM at 850 nm, while those passivated with 3-mercaptopropionic acid (3MPA) exhibited a value of 772 ± 100 GM at 875 nm acs.orgnih.govresearchgate.net. These values indicate a strong nonlinear absorption capability. The underlying mechanisms for this nonlinear behavior are often attributed to reverse saturable absorption (RSA) when nanosecond laser pulses are employed beilstein-journals.orgnih.govnih.govbeilstein-journals.org. In some cases, particularly with femtosecond pulses, TPA and nonlinear refraction of a non-thermal nature can occur, even in the absence of RSA researchgate.net. Furthermore, the integration of Ag₂S QDs with plasmonic nanostructures, such as gold nanoparticles, or embedding them within dielectric matrices like silica (B1680970) nanospheres, has been shown to remarkably enhance TPA properties. Enhancements of up to 73-fold in the σ₂/M merit factor have been reported for hybrid systems compared to bare Ag₂S QDs nih.govacs.orgresearchgate.netacs.org.

Nonlinear Refraction Studies

Nonlinear refraction (NR) describes the intensity-dependent change in the refractive index of a material. Research has investigated the nonlinear refractive properties of this compound, particularly in its quantum dot form, using techniques like the Z-scan method researchgate.netacs.orgnih.govresearchgate.netnih.govacs.orgresearchgate.nettaylorfrancis.comresearchgate.net. Studies employing femtosecond laser pulses have revealed that Ag₂S QDs exhibit self-focusing properties taylorfrancis.com. The nonlinear refractive index coefficients for Ag₂S QDs have been reported in the order of 3.06 × 10⁻¹² esu taylorfrancis.com. Conversely, other studies indicate a self-defocusing effect, with nonlinear refractive indices on the order of -6.13 × 10⁻¹³ esu researchgate.netresearchgate.net.

The nonlinear refraction is observed to be enhanced with increasing excitation energy taylorfrancis.com. In Ag₂S QDs passivated with thioglycolic acid (TGA) and exhibiting exciton (B1674681) luminescence, both TPA and nonlinear refraction of a non-thermal nature are present, with RSA being absent researchgate.net. The contribution of thermal effects to the observed nonlinear refraction is generally considered negligible researchgate.net. It has also been noted that the nonlinear refractive index can be higher in thinner Ag₂S films compared to thicker ones researchgate.net.

Optoelectronic Response and Sensitized Photocurrent Spectroscopy

This compound possesses a narrow bulk band gap, typically ranging from 0.9 to 1.1 eV nih.govacs.orgscholarsresearchlibrary.comresearchgate.netchalcogen.ro, which positions it as a promising material for various optoelectronic devices, including photodetectors and solar cells nih.govacs.orgscholarsresearchlibrary.comchalcogen.rorsc.orgnaturalspublishing.comresearchgate.netmmu.ac.uk. The optoelectronic properties of Ag₂S are significantly influenced by its size, morphology, and the surrounding environment acs.orgrsc.org.

Research has utilized sensitized photocurrent spectroscopy to evaluate the optoelectronic response of Ag₂S nanostructures, such as ultrathin nanoplatelets (NPLs) mmu.ac.ukacs.orgnih.govresearchgate.net. In these studies, the photocurrent spectra closely matched the distinctive absorption spectral shapes of the Ag₂S NPLs, confirming their role in light absorption and charge generation mmu.ac.ukacs.orgnih.govresearchgate.net. Ag₂S nanoparticles have demonstrated photoresponse characteristics that are sensitive to environmental conditions, with specific coatings or atmospheres altering their photoelectric performance rsc.org.

The band gap energy of Ag₂S can vary considerably depending on its form and synthesis. While bulk Ag₂S has a band gap around 0.9–1.1 eV, quantum dots can exhibit larger band gaps, for instance, approximately 1.6 eV for QDs around 6 nm in size urfu.ru. Thin films prepared by different methods show a range of band gaps, from 0.8 eV to 2.3 eV scholarsresearchlibrary.com, with specific studies reporting values around 1.1 eV for chemically deposited films researchgate.net and 2.10–2.20 eV for sulphurised films naturalspublishing.com. Ag₂S thin films are known to exhibit both n-type and p-type conductivity, offering flexibility in device design scholarsresearchlibrary.comnaturalspublishing.com. While Ag₂S QDs generally show a low photoluminescence quantum yield (PLQY) attributed to defects, ultrathin Ag₂S NPLs have achieved a PLQY of approximately 30%, indicating their potential for applications requiring efficient light emission mmu.ac.ukacs.orgnih.govresearchgate.net.

Data Tables

Table 1: Nonlinear Optical Parameters of this compound (Ag₂S) Quantum Dots

ParameterValueWavelength/ConditionsReference(s)
Two-Photon Absorption Cross-Section (σ₂)632 ± 271 GM850 nm (Ag₂S-2MPA) acs.orgnih.govresearchgate.net
772 ± 100 GM875 nm (Ag₂S-3MPA) acs.orgnih.govresearchgate.net
Nonlinear Refractive Index (γ)3.06 × 10⁻¹² esuFemtosecond pulses taylorfrancis.com
-6.13 × 10⁻¹³ esuFemtosecond pulses researchgate.netresearchgate.net
Nonlinear Absorption Coefficient (α₂)4.17 × 10⁻¹² esuFemtosecond pulses taylorfrancis.com
6.72 × 10⁻¹³ esuNanosecond pulses researchgate.netresearchgate.net

Table 2: Reported Band Gap Energies (E_g) for this compound (Ag₂S)

Material Form/SizeBand Gap Energy (E_g)NotesReference(s)
Bulk Ag₂S0.9–1.1 eVStandard bulk value nih.govacs.orgscholarsresearchlibrary.comresearchgate.netchalcogen.ro
Ag₂S Quantum Dots (~6 nm)~1.6 eVSize-dependent increase urfu.ru
Ag₂S Thin Films (various)0.8–2.3 eVRange depending on deposition and preparation scholarsresearchlibrary.com
Ag₂S Thin Films (chem. deposit)~1.1 eVSpecific to chemical deposition method researchgate.net
Ag₂S Thin Films (sulphurised)2.10–2.20 eVHigher values from sulphurisation and annealing naturalspublishing.com

Compound Names Mentioned:

Compound Name Chemical Formula
This compound Ag₂S
This compound Quantum Dots Ag₂S QDs
This compound Nanoplatelets Ag₂S NPLs
This compound Nanoparticles Ag₂S NPs
2-Mercaptopropionic Acid 2MPA
3-Mercaptopropionic Acid 3MPA
Thioglycolic Acid TGA
L-Cysteine L-Cys
Gold Nanoparticles Au NPs
Silica Nanospheres SiO₂ spheres

Surface Chemistry and Heterogeneous Catalytic Mechanisms

Adsorption and Desorption Processes on Ag₂S Surfaces

The surface chemistry of silver sulfide (B99878) (Ag₂S) is fundamentally governed by the adsorption and desorption of various species, which dictates its role in environmental processes and catalytic applications. The initiation of silver sulfidation, the process that forms Ag₂S on silver surfaces, begins with the adsorption of sulfur-containing compounds. In aqueous environments, hydrogen sulfide (H₂S) or carbonyl sulfide (COS) can be reduced to the hydrosulfide ion (HS⁻) ok2kkw.com. This ion can then adsorb onto the silver surface, initiating the formation of the sulfide salt ok2kkw.com.

The interaction is not limited to sulfur species. On silver sulfide nanoparticles (Ag₂S NPs), the surface can be modified by various ligands. For instance, oleylamine (B85491) (OLA), an L-type ligand, interacts preferentially with silver atoms on the nanoparticle surface through adsorption acs.org. Similarly, dodecanethiol (DDT) molecules can bind to surface silver atoms via their thiol groups acs.org. The nature and density of these adsorbed ligands can significantly influence the nanoparticle's properties and reactivity. For example, an excess of alkanethiol ligands can create a high electron density that acts as a trap for holes, affecting the material's photoemissive properties acs.org.

The stability and mobility of Ag₂S nanoparticles in aquatic environments are also controlled by surface adsorption and desorption phenomena. The presence of dissolved organic matter (DOM) and various inorganic ions like Ca²⁺, Na⁺, Cl⁻, and SO₄²⁻ can influence the transformation and dissolution of Ag₂S NPs nih.gov. The adsorption of these species can alter the surface charge and steric interactions, thereby affecting the aggregation and deposition behavior of the nanoparticles. For example, the sulfidation of silver nanoparticles coated with polyethylene (B3416737) glycol (PEG) leads to the removal of the PEG layer and the formation of a more negatively charged Ag₂S surface, which increases electrostatic repulsion with silica (B1680970) substrates and decreases deposition rsc.org.

Surface Reconstruction and its Influence on Reactivity

The formation of this compound on a silver substrate is a classic example of surface reconstruction, where the original metallic surface is transformed into a new compound with a different structure and properties. This process, commonly known as tarnishing, involves the reaction of silver with sulfur-containing gases in the air, creating a surface layer of Ag₂S (acanthite) canada.cabiroandsons.com. This reconstruction significantly alters the physical, chemical, and optical properties of the silver researchgate.net.

The tarnish layer's thickness determines its color due to thin-film interference. As the Ag₂S layer grows from approximately 10 to 100 nanometers, the color changes from yellow to red-brown and then to blue canada.caassayoffice.co.uk. Beyond this thickness, the surface appears black, which is the intrinsic color of bulk this compound canada.caassayoffice.co.uk. This change in optical properties is a direct consequence of the surface reconstruction.

This reconstructed surface exhibits different reactivity compared to pure silver. The Ag₂S layer itself can be catalytically active. For instance, Ag₂S nanoparticles have been shown to catalyze the reduction of silver ions researchgate.net. Furthermore, the surface stoichiometry of Ag₂S nanocrystals can be controlled, leading to either silver-rich or sulfur-rich surfaces acs.org. These different surface compositions, a form of controlled reconstruction, exhibit distinct properties. Sulfur-rich surfaces, for example, have surface-bound sulfur that is not part of the Ag₂S lattice and shows a higher binding energy in X-ray photoelectron spectroscopy (XPS) analysis acs.org. The ability to tune this surface reconstruction is crucial for enhancing the performance of Ag₂S in applications like photodetectors acs.org.

Mechanisms of Ag₂S Monolayer Growth on Silver Substrates

The formation of a this compound layer on a silver substrate begins with the growth of a distinct monolayer before the development of a thicker, bulk film. Potentiodynamic studies in aqueous sulfide solutions have shown that this Ag₂S monolayer forms as a separate stage at an underpotential of about 120 mV relative to the bulk deposition potential scholaris.ca. This initial layer is a complete, unimolecular film with a charge density of approximately 0.2 mC/cm² scholaris.ca.

Several mechanisms have been proposed for this monolayer growth. One accepted model involves a two-step process:

An initial one-electron transfer step where a silver atom reacts with a hydrosulfide ion to form an adsorbed intermediate, AgHS: Ag + HS⁻ ⇌ AgHS(ads) + e⁻ scholaris.ca

This intermediate species then rapidly diffuses across the surface and incorporates into a growing two-dimensional this compound nucleus scholaris.ca.

An alternative mechanism suggesting a simultaneous two-electron transfer, where an HS⁻ ion bridges two adjacent silver atoms, has been considered less likely. Computer simulations based on the one-electron transfer mechanism show a better fit with experimental data, particularly at higher hydrosulfide concentrations scholaris.ca.

The rate of this tarnishing process is influenced by several factors, including the concentration of sulfur compounds, relative humidity, and temperature researchgate.netassayoffice.co.uk. Higher humidity, in particular, accelerates the rate of sulfidation researchgate.netassayoffice.co.uk. The growth mechanism can also vary with sulfide concentration. At high concentrations, a direct solid-fluid reaction occurs on the silver surface. At low sulfide concentrations, an oxidative dissolution/precipitation mechanism may take over, where biologically active Ag⁺ ions are generated as intermediates nih.gov.

Interfacial Chemistry in Heterostructures

This compound is frequently combined with other semiconductors to form heterostructures, which exhibit enhanced properties due to unique interfacial chemistry. The alignment of energy bands and charge transfer across the interface are critical to the functionality of these composite materials, particularly in photocatalysis.

Types of Heterojunctions:

Type I Heterojunction: In some Ag₂S-based systems, such as with graphitic carbon nitride (g-C₃N₄), a Type I straddling gap heterojunction can form. In this configuration, both electrons and holes are transferred from the g-C₃N₄ to the Ag₂S, which has a narrower bandgap mdpi.com. This arrangement, however, is not optimal for charge separation.

Z-Scheme Heterojunction: A more effective mechanism for separating charge carriers is the Z-scheme. In Ag₂S/AgI/Ni composite films, silver nanoparticles generated during the photocatalytic process can act as a charge-transfer bridge, forming a Z-scheme between Ag₂S and silver iodide (AgI) worldscientific.com. This configuration effectively separates the photogenerated electrons and holes, enhancing photocatalytic activity and stability worldscientific.com. Similarly, in Ag/Ag₂S/CdS heterostructures, a proposed mechanism involves electrons from the conduction bands of both CdS and Ag₂S migrating to the silver nanoparticles, which act as electron sinks, while holes remain in the valence bands mdpi.com.

The formation and properties of the interface are highly dependent on the synthesis method. For instance, Ag₂S/ZnS core-shell heteronanostructures can be formed by chemical deposition, where the presence of a large amount of cubic zinc sulfide can stabilize the cubic structure of β-Ag₂S at room temperature mdpi.com. The strain at the interface is a critical factor, and it is minimized when the shear moduli of the two components are closely matched mdpi.com.

The table below summarizes the band alignment characteristics for selected Ag₂S heterostructures.

Heterostructure ComponentsConduction Band (CB) Potential (vs. NHE)Valence Band (VB) Potential (vs. NHE)Proposed Transfer Scheme
g-C₃N₄ -1.2 eV+1.5 eVType I with Ag₂S mdpi.com
Ag₂S -0.9 eV mdpi.com / -0.27 eV mdpi.com+0.4 eV mdpi.com / +1.33 eV mdpi.com-
CdS -0.55 eV+1.63 eVZ-Scheme with Ag/Ag₂S mdpi.com
Ag Work Function: -0.24 V vs. NHE-Electron Sink mdpi.com

Note: Reported band potentials can vary based on synthesis methods and experimental conditions.

Catalytic Reaction Pathways and Active Site Characterization

This compound demonstrates catalytic activity, particularly in photocatalysis, where it can utilize visible and even near-infrared (NIR) light due to its narrow bandgap of approximately 1.0 eV researchgate.net. The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs upon light absorption. These charge carriers then migrate to the catalyst's surface to participate in redox reactions nih.gov.

Photocatalytic Degradation of Pollutants: Ag₂S nanoparticles are effective in degrading organic dyes like methylene (B1212753) blue (MB) and methyl orange (MO) researchgate.netnih.gov. The reaction pathway involves the generation of reactive oxygen species (ROS). Upon irradiation, electrons in the conduction band (CB) can react with adsorbed oxygen to produce superoxide radicals (•O₂⁻), while holes in the valence band (VB) can oxidize water or hydroxide ions to form hydroxyl radicals (•OH) nih.gov. These highly reactive radicals are the primary active species that attack and decompose the organic pollutant molecules researchgate.net. The efficiency of this process is often limited by the recombination of photogenerated electron-hole pairs researchgate.net.

Heterogeneous Catalysis in Organic Synthesis: Beyond photocatalysis, Ag₂S nanoparticles act as efficient heterogeneous catalysts in organic reactions. They have been successfully used in the A³-coupling reaction, which is a one-pot, three-component reaction of an aldehyde, an amine, and an alkyne to produce propargylamines kashanu.ac.ir. The proposed mechanism involves the activation of the alkyne's C-H bond through its adsorption on the surface of the Ag₂S nanoparticles, forming an alkynyl-[Ag₂S] complex. This complex then reacts with an iminium ion (formed from the aldehyde and amine) to yield the final product, regenerating the catalyst for subsequent cycles kashanu.ac.ir. The reusability of the Ag₂S nanocatalyst highlights the stability of its active sites under the reaction conditions kashanu.ac.ir.

The table below details the catalytic applications and the identified active species or proposed mechanisms for this compound.

Catalytic ApplicationSubstratesKey Product(s)Active Species / Mechanism
Photocatalysis Methylene Blue, Methyl Orange researchgate.netnih.govDegraded smaller moleculesSuperoxide radicals (•O₂⁻), Hydroxyl radicals (•OH) researchgate.netnih.gov
A³-Coupling Aldehydes, Amines, Alkynes kashanu.ac.irPropargylaminesSurface-adsorbed alkynyl-[Ag₂S] complex kashanu.ac.ir
Silver Ion Reduction Ag⁺ ions, Reducing agents (e.g., hydroquinone) researchgate.netSilver nanoparticlesCatalytic surface of Ag₂S nanoparticles researchgate.net

In Situ Spectroscopic Studies of Surface Intermediates

While dedicated in situ spectroscopic studies tracking the evolution of surface intermediates on Ag₂S during catalysis are not extensively reported in general literature, valuable insights can be gleaned from spectroscopic characterization of surfaces before and after reactions. Techniques like X-ray Photoelectron Spectroscopy (XPS) provide crucial information about the chemical states of elements on the catalyst surface, hinting at the nature of active sites and intermediates.

For instance, XPS analysis has been used to differentiate the surface chemistry of silver-rich and sulfur-rich Ag₂S nanocrystals acs.org. In sulfur-rich samples, S 2p signals show broader peaks at higher binding energies compared to the signals from the Ag₂S lattice. This indicates the presence of surface-bound sulfur in a different coordination state, which could act as a unique active site or a precursor to an intermediate during a catalytic reaction acs.org.

In the context of Ag₂S formation on silver, electrochemical methods combined with computer simulations serve as an in situ probe of the growth mechanism. The detection of a distinct pre-peak in potentiodynamic scans provides evidence for the formation of a complete monolayer prior to bulk film growth, suggesting an adsorbed AgHS intermediate scholaris.ca.

Fourier-transform infrared spectroscopy (FTIR) is another powerful tool. In studies of Ag₂S nanoparticle synthesis and catalysis, FTIR confirms the structure of the synthesized material and can be used to identify adsorbed species or the removal of surface ligands. For example, in the A³-coupling reaction, while not an in situ study of the reaction itself, FTIR is used to characterize the Ag₂S nanoparticles that serve as the catalyst, confirming their structural integrity kashanu.ac.ir. By comparing the spectra of the fresh and reused catalyst, one could infer the stability of surface species and the absence of poisoning, indirectly supporting the proposed catalytic cycle involving surface-adsorbed intermediates kashanu.ac.ir.

Electrochemical Research Applications of Silver Sulfide

Energy Storage Systems

The quest for more efficient and durable energy storage solutions has led researchers to explore various materials, with silver sulfide (B99878) demonstrating considerable promise in supercapacitors, batteries, and hybrid devices.

Silver sulfide is utilized as an advanced electrode material for supercapacitors, a class of energy storage devices known for high power density and long cycle life. abechem.com The charge storage mechanism in this compound electrodes is predominantly based on pseudocapacitance, which involves fast and reversible faradaic redox reactions at the electrode surface. acs.org This behavior allows for significantly higher energy storage capacity compared to electric double-layer capacitors (EDLCs). acs.org

Research on hydrothermally synthesized this compound nanoparticles has demonstrated their effectiveness as a supercapacitor electrode. abechem.com In a three-electrode system using a Na₂SO₄ electrolyte, these Ag₂S nanoparticles have shown strong pseudocapacitive behavior and efficient charge storage capabilities. abechem.com The material exhibits a unique morphology that provides highlighting electrochemical features. researchgate.net

Key performance metrics from these studies highlight the potential of Ag₂S in high-performance supercapacitors. abechem.com

ParameterValueReference
Specific Capacitance 562.5 F/g abechem.com
Energy Density 145.8 Wh/kg abechem.com
Power Density 84 W/kg abechem.com
Cyclic Stability 90% capacitance retention after 5000 cycles abechem.com

This table presents performance data for Ag₂S nanoparticle electrodes in a supercapacitor setup.

In battery applications, this compound is investigated for its role in silver-sulfur (Ag-S) redox reactions. acs.orgnih.gov Leveraging the hard-soft acid-base theory, the reaction between the soft acid (Ag⁺) and the soft base (S²⁻) results in a discharge product, this compound (Ag₂S), which is intrinsically insoluble and stable. acs.orgnih.gov This stability helps to address the polysulfide dissolution issue that plagues many metal-sulfur battery systems. acs.orgnih.govresearchgate.net

The Ag-S system demonstrates a significantly high S⁰/S²⁻ redox potential of +1.0 V versus the Standard Hydrogen Electrode (SHE). acs.orgnih.gov However, research has shown that this high potential can also trigger side reactions. For instance, the Ag₂S can be over-oxidized to a redox-inert this compound sulfate (B86663) (Ag₈S₃SO₄) phase, which terminates the electrochemical reaction and leads to irreversibility after one charge/discharge cycle. acs.org To harness the high potential of the Ag-S redox couple, it has been implemented in a primary aqueous hybrid Zn||Ag-S battery, which achieved a high capacity. acs.org

Furthermore, Ag₂S/C nanocomposites have been explored as anode materials for rechargeable Li-ion batteries. researchgate.net In these composites, Ag₂S nanocrystallites are uniformly distributed within an amorphous carbon matrix. The electrochemical reaction with lithium involves both intercalation and conversion reactions. researchgate.net

Application/MaterialKey FindingPerformance MetricReference
Ag-S Redox System High S⁰/S²⁻ redox potential; resolves polysulfide dissolution.+1.0 V vs. SHE acs.orgnih.gov
Primary Zn Ag-S BatteryExploits the high potential of the Ag-S reaction.
Ag₂S/C Nanocomposite Anode (Li-ion) Good cycling behavior and high capacity.~430 mAh g⁻¹ after 100 cycles researchgate.net

This table summarizes research findings on this compound as a battery electrode material.

Supercapatteries are hybrid energy storage devices that merge the characteristics of both batteries and supercapacitors, aiming to provide both high energy and high power density. rsc.orgrsc.orgchalcogen.ro this compound has been incorporated into composite materials for use in these devices.

One such example is a binary composite of niobium this compound (NbAg₂S). rsc.orgrsc.org In a three-electrode setup, a NbAg₂S composite (50/50 wt% ratio) exhibited a higher specific capacity than its individual components. rsc.orgrsc.org An asymmetric supercapattery device constructed with a NbAg₂S positive electrode and an activated carbon negative electrode (NbAg₂S//AC) demonstrated promising performance. rsc.orgrsc.org

Device/Electrode MaterialSpecific CapacityEnergy DensityPower DensityCyclic StabilityReference
NbAg₂S//AC Supercapattery 142 C g⁻¹43.06 Wh kg⁻¹750 W kg⁻¹93% retention after 5000 cycles rsc.orgrsc.org
Mg(NbAgS)ₓ(SO₄)ᵧ//AC Supercapattery 2087 C g⁻¹ (electrode)79 Wh kg⁻¹420 W kg⁻¹78% retention after 15,000 cycles mdpi.com
SrS/N-GQDs//AC Supercapattery 167 C g⁻¹35.7 Wh kg⁻¹1440 W kg⁻¹91% retention after 5000 cycles chalcogen.ro

This table compares the performance of different this compound-based hybrid energy storage devices.

Reference Electrodes in Advanced Electrochemical Systems

A stable and reliable reference electrode (RE) is crucial for accurate electrochemical measurements. The silver/silver sulfide (Ag/Ag₂S) electrode has been developed as a robust RE for use in challenging electrochemical environments where traditional reference electrodes often fail. llnl.govacs.org

Conventional reference electrodes like the silver/silver chloride (Ag/AgCl) electrode can be unstable in certain non-aqueous solvents and ionic liquids due to the solubility of AgCl or leakage of filling solutions. llnl.govrsc.org The Ag/Ag₂S reference electrode provides a significant improvement, demonstrating excellent long-term stability in these media. llnl.govosti.gov

It has been successfully evaluated in various ionic liquids, showing a slow potential drift of less than 1 millivolt per day. llnl.govosti.gov This stability is a major advantage over commonly used quasi-reference electrodes (e.g., a simple silver or platinum wire), which can drift by hundreds of millivolts during an experiment. llnl.govosti.gov The Ag/Ag₂S electrode has also been tested in non-aqueous calcium-ion battery electrolytes, where it provided reliable voltage readings and minimal drift over 24-hour periods. acs.org For instance, in an acetonitrile-based electrolyte, the voltage drift was only -0.28 mV/h. acs.org A key advantage is that the Ag/Ag₂S electrode can often be prepared and used in a normal air atmosphere, unlike Ag/Ag⁺ electrodes that require an inert environment. llnl.govosti.gov

Electrolyte SystemObserved Stability (Potential Drift)Reference
Various Ionic Liquids < 1 mV / day llnl.govosti.gov
Calcium-ion Battery Electrolyte (Acetonitrile-based) -0.28 mV / h acs.org
Calcium-ion Battery Electrolytes (other) -0.28 to -2.45 mV / h acs.org
High-Temperature Molten Chloride Salts Designed for enhanced stability over Ag/AgCl acs.org

This table shows the stability of Ag/Ag₂S reference electrodes in various advanced electrolyte systems.

The superior stability of the Ag/Ag₂S reference electrode stems from its design, which relies on a dynamic equilibrium. llnl.gov Unlike reference electrodes that contain a fixed and high concentration of ions, the Ag/Ag₂S electrode's potential is determined by the solubility of the this compound coating on the silver wire. llnl.govosti.gov

A solid-state sensor electrode develops a voltage through the ion exchange that happens between the solution and the inorganic membrane. chemstock.aehannainst.com An equilibrium is established due to the extremely low solubility of the Ag₂S sensing membrane in the sample. chemstock.aehannainst.com This dissolution equilibrium acts as a controlled, minute source of Ag⁺ and S²⁻ ions, establishing a stable potential without the risk of ion leaching or precipitation that can cause potential drift in other electrode types. llnl.govacs.org This reliance on a dynamic equilibrium between the stable Ag₂S coated wire and the filling solution provides a much longer shelf-life and usage lifetime for the reference electrode. llnl.gov

Photocatalytic Applications in Environmental Remediation

Solar Energy Harvesting for Environmental Processes

Silver sulfide (B99878) nanoparticles (Ag₂S NPs) are capable of absorbing light, particularly in the visible and near-infrared (NIR) regions, due to their relatively narrow bandgap researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netmdpi.comacs.org. Upon light irradiation, Ag₂S generates electron-hole pairs, which are crucial for initiating redox reactions. These reactions facilitate the degradation of organic pollutants and can be harnessed for various environmental processes, including water purification and potentially hydrogen production nih.govmdpi.commdpi.comacs.orgtandfonline.com.

A primary application of Ag₂S in solar energy harvesting for environmental processes lies in the photocatalytic degradation of organic pollutants, such as dyes in wastewater. Studies have shown that Ag₂S nanoparticles, when incorporated into composite materials or films, exhibit enhanced performance. For example, cellulose (B213188) films containing commercialized Ag₂S (CF/comAg₂S) achieved a 100% degradation rate of methylene (B1212753) blue (MB) dye within 2 hours under sunlight exposure, a significant improvement over bare Ag₂S powder, which showed only 48.1% degradation under similar conditions mdpi.comsemanticscholar.orgresearchgate.netcolab.ws. Similarly, chitosan-encapsulated Ag₂S quantum dots demonstrated remarkable photocatalytic activity, degrading 92% of methylene blue dye within just 1 hour eaapublishing.org.

Table 1: Photocatalytic Degradation Efficiency of Methylene Blue (MB) by Silver Sulfide-Based Materials

Photocatalyst MaterialDegradation Efficiency (%)Time (h)Light SourceReference
Bare Ag₂S powder48.12Sunlight mdpi.comsemanticscholar.orgresearchgate.netcolab.ws
Cellulose Film/Commercial Ag₂S (CF/comAg₂S)1002Sunlight mdpi.comsemanticscholar.orgresearchgate.netcolab.ws
Cellulose Film/Synthesized Ag₂S (CF/syntAg₂S)98.62Sunlight mdpi.comsemanticscholar.orgresearchgate.netcolab.ws
Chitosan-encapsulated Ag₂S QDs921Not specified eaapublishing.org
Cu/Ag₂S84Not specifiedNot specified nih.gov
Ag₂S~1.80.1Visible light researchgate.net

Enhancement Strategies for Photocatalytic Efficiency

The intrinsic photocatalytic efficiency of this compound can be significantly enhanced through various strategies, including the formation of heterostructures, modifications in morphology, and doping with other elements acs.org. These approaches aim to improve light absorption, promote charge carrier separation, and reduce the recombination rate of photogenerated electron-hole pairs, which are common limitations in semiconductor photocatalysis acs.orgresearchgate.net.

Doping with Metal Ions: Doping this compound with other metal ions is a key strategy to tune its electronic and optical properties, thereby boosting its photocatalytic performance.

Copper (Cu) Doping: Incorporating copper into Ag₂S nanoparticles has been shown to enhance both their antimicrobial and photocatalytic activities. Cu-doped Ag₂S (Cu/Ag₂S) exhibited a higher degradation rate constant (k) of 0.00829 min⁻¹ compared to pure Ag₂S (k=0.00253 min⁻¹) for methylene blue degradation, achieving an 84% degradation rate nih.gov. This enhancement is attributed to potential synergistic effects and improved charge separation nih.gov.

Manganese (Mn) Doping: Doping Ag₂S with manganese ions has been reported to enhance its optical and electrical properties, with potential benefits for electrocatalytic activity. While Mn doping had a minimal effect on the crystal structure, it reduced photoluminescent intensity. The band gap energy of undoped Ag₂S was found to be 3.87 eV, while Mn-doped Ag₂S showed a slightly increased band gap of 3.93 eV chemrevlett.com.

Silver (Ag) Doping in Other Materials: While Ag₂S itself is a silver compound, studies on doping other semiconductor materials with silver (e.g., TiO₂, In₂S₃) consistently show improved photocatalytic activity. Silver doping in indium sulfide (In₂S₃) enhanced the degradation of tetracycline (B611298) (76.4%), methylene blue (96.1%), and rhodamine B (99.5%) after 3 hours, outperforming undoped In₂S₃ researchgate.net. This improvement is linked to enhanced electron-hole pair separation and reduced recombination rates researchgate.netresearchgate.net. Silver doping in TiO₂ also leads to increased photocatalytic activity by improving charge separation efficiency researchgate.net.

Composite Formation and Heterostructures: Creating composite materials or heterostructures involving Ag₂S with other semiconductors or carbon-based materials can lead to synergistic effects that boost photocatalytic efficiency.

Ag₂S-based Nanocomposites: Nanocomposites such as this compound/nickel titanate/chitosan (B1678972) have demonstrated superior performance. For instance, these nanocomposites achieved complete photo-degradation of metronidazole (B1676534) in 40 minutes, showing enhanced photo-degradation and hydrogen generation rates compared to other catalysts researchgate.net.

Heterojunctions: The formation of heterojunctions, such as Ag₂S/Ag₃VO₄, has been shown to significantly improve photodegradation capabilities. The Z-scheme heterojunction between Ag₂S and Ag₃VO₄ enhances light absorption and electron-hole pair separation, leading to superior performance compared to individual components researchgate.net.

Table 2: Band Gap Energies of this compound and Doped/Composite Materials

MaterialBand Gap Energy (eV)NotesReference
AgS-1203.76Nanoparticles tandfonline.com
AgS-1603.81Nanoparticles tandfonline.com
AgS-2003.71Nanoparticles tandfonline.com
Ag₂S1.078Narrow band gap mdpi.comsemanticscholar.org
Ag₂S1.88Optical band gap nih.gov
Cu/Ag₂S1.79Optical band gap nih.gov
Undoped Ag₂S3.87Nanoparticles chemrevlett.com
10% Mn-doped Ag₂S3.93Nanoparticles chemrevlett.com
Ag₂S/Nickel Titanate/Chitosan2.48Nanocomposite researchgate.net

These advancements highlight the potential of this compound as a versatile photocatalyst for environmental applications, with ongoing research focused on optimizing its performance through strategic material design and integration.

Compound List:

this compound (Ag₂S)

Copper (Cu)

Manganese (Mn)

Nickel titanate

Chitosan

Zinc sulfide (ZnS)

Zinc oxide (ZnO)

Silver vanadate (B1173111) (Ag₃VO₄)

Indium sulfide (In₂S₃)

Titanium dioxide (TiO₂)

Methylene blue (MB)

Rhodamine 6G (RhB)

Metronidazole

Tetracycline (TC)

Rhodamine B (RhB)

Environmental Fate and Transformation of Silver Sulfide Nanoparticles

Formation Mechanisms of Ag₂S Nanoparticles in Aqueous Environments

The formation of silver sulfide (B99878) nanoparticles (Ag₂S-NPs) in aquatic environments is primarily driven by the reaction of silver species, including metallic silver nanoparticles (Ag-NPs) and silver ions (Ag⁺), with sulfur-containing compounds gdut.edu.cnrsc.org.

Sulfidation of Silver Nanoparticles in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are a major entry point for Ag-NPs into aquatic systems researchgate.net. Within WWTPs, Ag-NPs readily undergo sulfidation, transforming into the much less soluble silver sulfide researchgate.netnih.govresearchgate.net. This transformation occurs through oxysulfidation reactions or via exchange and complexation reactions with sulfur species present in sewage researchgate.netnih.gov. Studies indicate that in WWTPs, the majority of Ag-NPs (estimated at 79%) are converted to Ag₂S-NPs, which are then primarily incorporated into biosolids researchgate.net. The anaerobic conditions prevalent in wastewater treatment sludge can facilitate the formation of Ag₂S researchgate.net. Sulfidation of Ag-NPs capped with polyvinylpyrrolidone (B124986) (PVP) has been observed to be more difficult compared to citrate-capped Ag-NPs researchgate.net.

Sulfidation in Natural Water Systems (Fresh and Seawater)

Sulfur-rich natural environments, including freshwater and seawater systems, also promote the sulfidation of Ag-NPs gdut.edu.cnrsc.org. In these environments, Ag-NPs can react with dissolved sulfide species (HS⁻ and S²⁻) to form Ag₂S nanostructures nih.gov. This process can occur through direct particle-fluid reactions or via an indirect route involving oxidative dissolution of Ag-NPs to Ag⁺, followed by sulfide precipitation nih.gov. The presence of dissolved oxygen is often required for these sulfidation reactions nih.govrsc.org. Research has shown that Ag-NPs can be partially sulfidized in freshwater mesocosms simulating wetland environments over extended periods, such as 18 months nih.gov. The rate of sulfidation is influenced by factors such as sulfide concentration, pH, and the presence of natural organic matter (NOM) nih.govumass.edu. For instance, sulfidation can be hindered by NOM and inorganic salts rsc.orgacs.org.

Redox Transformations of Ag₂S in Environmental Matrices

Once formed, Ag₂S-NPs can undergo further redox transformations, potentially influencing their bioavailability and toxicity.

Oxidation of Sulfide Moieties

The sulfide moieties within Ag₂S-NPs can be subject to oxidation. Under certain environmental conditions, such as the presence of oxidizing agents like hypochlorite (B82951) (ClO⁻) or iron(III) (Fe³⁺), Ag₂S-NPs can dissolve and potentially reform smaller Ag-NPs nih.gov. This suggests that Ag₂S may not always be a stable end-point for silver in the environment, and a cycle of Ag₂S-NPs → Ag⁺ release → smaller AgNPs → smaller Ag₂S-NPs can occur nih.gov.

In Situ Formation of Ag⁰ and Hetero-nanostructures

Redox transformations can lead to the in situ formation of metallic silver (Ag⁰) and hetero-nanostructures composed of Ag⁰ and Ag₂S gdut.edu.cnrsc.org. For example, exposure of Ag⁺ to light can accelerate its reduction to Ag⁰ by dissolved organic matter (DOM) researchgate.net. While sulfidation generally decreases the toxicity of Ag-NPs due to the low solubility of Ag₂S, the subsequent transformation of Ag₂S-NPs, potentially releasing Ag⁺ and forming Ag⁰ or Ag⁰/Ag₂S hetero-nanostructures, could increase toxicity gdut.edu.cnrsc.org.

Aggregation and Sedimentation Dynamics in Aquatic Systems

The physical and chemical properties of Ag₂S-NPs, influenced by their formation and transformation processes, dictate their aggregation and sedimentation behavior in aquatic systems.

The sulfidation of Ag-NPs can alter their colloidal dynamics, increasing the probability of aggregation and subsequent sedimentation compared to pristine Ag-NPs researchgate.net. Ag₂S-NPs are generally less bioavailable due to their low solubility and reactivity researchgate.net. In aquatic systems, Ag-NPs tend to aggregate and settle from the water column into the sediment phase researchgate.netnih.gov. Factors such as pH, ionic strength, and the presence of natural organic matter (NOM) influence NP aggregation mdpi.com. In freshwater, aggregation is typically minimal due to low salinity and alkaline pH, but it is significantly enhanced in saline water with suspended sediments due to high ionic strength mdpi.com.

Studies have shown that sulfidation can affect the deposition of Ag-NPs differently depending on their capping ligands. For example, sulfidation of PVP-capped Ag-NPs led to a 5 to 23 times greater extent of deposition compared to unmodified PVP-Ag-NPs, likely due to the loss of steric repulsion from PVP ligand detachment. Conversely, sulfidized polyethylene (B3416737) glycol (PEG)-capped Ag-NPs showed a 28%-98% decrease in deposition extent compared to pristine PEG-Ag-NPs, attributed to increased electrostatic repulsion umass.edu. Based on deposition results, sulfidized PEG-Ag-NPs are more likely to persist in aquatic environments than PVP-Ag-NPs umass.edu.

Riverbed sediments are recognized as significant sinks for released nanoparticles, including Ag-NPs mdpi.com. The transformation of Ag-NPs to Ag₂S-NPs, which have very low solubility and high stability, means that Ag₂S-coated Ag-NPs are expected to persist and accumulate in sediments downstream from their sources acs.org. The persistence of sulfidized Ag-NPs in sediments can vary from less than 10 years to over a century, depending on redox conditions acs.org.

Emerging Research Directions and Future Outlook for Silver Sulfide

Development of Advanced Ag₂S-Based Heterostructures for Multifunctional Applications

The development of advanced heterostructures based on silver sulfide (B99878) (Ag₂S) is a rapidly advancing area of research, aimed at creating materials with synergistic properties for a variety of applications. By combining Ag₂S with other materials, such as noble metals or different semiconductors, researchers can enhance its performance in photocatalysis, energy storage, and sensing.

A key strategy involves the fabrication of Ag-Ag₂S hybrid nanostructures. These materials exhibit enhanced photocatalytic activity for the decomposition of organic dyes like methylene (B1212753) blue under solar irradiation. researchgate.net The improved performance is attributed to favorable synergistic effects between the silver (Ag) and silver sulfide components, which lead to extended absorption of sunlight, lower charge transfer resistance, and more efficient separation of electron-hole pairs. researchgate.net The synthesis methods for these heterostructures are often designed to be simple and scalable, with some processes occurring under ambient conditions. rsc.orguow.edu.au The morphology, size, and composition of these 1D/2D hierarchical Ag-Ag₂S heterostructures can be controlled by adjusting reaction parameters such as time and reactant concentrations. rsc.orguow.edu.au

Beyond Ag-Ag₂S hybrids, researchers are exploring other composite systems. For instance, Ag₂S has been integrated with cadmium sulfide (CdS) to create CdS/Ag₂S composite nanomaterials. mdpi.com These heterostructures have shown significant promise in the field of gas sensing, demonstrating a remarkably elevated and rapid response to n-butanol. mdpi.com The incorporation of Ag₂S increases the specific surface area and creates a narrow band gap, which are beneficial for sensing applications. mdpi.com Another area of interest is the creation of Ag₂S/ZnS heteronanostructures, where the goal is to achieve a controlled band gap for enhanced optical properties. urfu.rumdpi.com

The diverse applications for these advanced heterostructures are a primary driver of research. rsc.orguow.edu.au Beyond photocatalysis and gas sensing, they show potential for use as anodes in Li/Na-ion batteries and for Surface-Enhanced Raman Scattering (SERS) detection. rsc.orguow.edu.au

Heterostructure TypeSynthesis MethodKey FindingsPotential ApplicationsReferences
Ag-Ag₂S HybridsWet-chemical sulfidation; Solution route under ambient conditionsEnhanced photocatalytic activity due to synergistic effects; Tunable plasmon resonance properties.Photocatalysis, Li/Na-ion battery anodes, SERS detection. rsc.org, uow.edu.au, researchgate.net
CdS/Ag₂S CompositesOne-step solvothermal techniqueIncreased specific surface area; Augmented and rapid sensor response to n-butanol.Gas sensing. mdpi.com
Ag₂S/ZnS HeteronanostructuresColloidal solution co-depositionPotential for controlled band gap; Cubic ZnS can stabilize the cubic β-Ag₂S phase at room temperature.Optoelectronics. urfu.ru, mdpi.com, mdpi.com

Integration of Ag₂S in Smart Nanosystems

This compound is being increasingly integrated into smart nanosystems, particularly for biomedical applications, due to its strong absorption of near-infrared (NIR) light. researchgate.net This property makes Ag₂S an excellent photothermal transduction agent, capable of converting light into heat, which is a cornerstone of photothermal therapy for cancer treatment. researchgate.net

Research is focused on designing multifunctional drug delivery systems (DDS) that combine therapeutic and diagnostic (theranostic) capabilities. researchgate.net Hollow Ag₂S nanospheres have emerged as promising candidates for such systems. researchgate.net These nanostructures can be engineered to encapsulate drugs, transport them to a target site, and then release the payload in a controlled manner, often triggered by the NIR-induced heat. This localized heating also serves as the photothermal therapy component. researchgate.net

The development of these smart nanosystems involves creating complex architectures, such as hollow Ag₂S@mSiO₂ (mesoporous silica) nanoparticles. researchgate.net The silica (B1680970) shell provides a porous matrix for high drug loading capacity, while the Ag₂S core acts as the photothermal agent and can also serve as a fluorescent probe for imaging-guided therapy. researchgate.net The morphology of the Ag₂S nanostructure plays a crucial role in its efficacy; studies comparing hollow nanospheres, nanoplates, and porous nanoplates have shown that hollow spheres exhibit the highest cellular uptake and the best therapeutic effect. researchgate.net The ultimate goal is to develop sophisticated nanosystems that can integrate drug delivery, controlled release, photothermal therapy, and biomedical imaging for more effective and synergistic cancer treatments. researchgate.net

Nanosystem ComponentFunctionKey Research FindingReferences
Ag₂S Nanoparticles (Core)Photothermal transduction, Fluorescence imagingAbsorbs and converts 808 nm NIR light into heat for therapeutic effect and can act as a probe for monitoring. researchgate.net
Mesoporous Silica (Shell)Drug carrierProvides a high surface area and porous structure for efficient drug loading. researchgate.net
Hollow Ag₂S NanospheresIntegrated theranostic agentExhibit the highest cellular uptake and best treatment effect compared to other morphologies like nanoplates. researchgate.net

Refinement of Computational Models for Predictive Materials Design

Computational modeling has become an indispensable tool in materials science, enabling the prediction and design of new materials with tailored properties. hilarispublisher.comhilarispublisher.com In the context of this compound, these predictive tools are being refined to explore its fundamental characteristics and discover novel phases beyond the commonly known structures. urfu.rumdpi.com

A significant focus of this research is the use of evolutionary algorithms, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography), combined with first-principles calculations like Density Functional Theory (DFT). urfu.rumdpi.comhilarispublisher.com This approach allows for a broad search for new, energetically favorable crystal structures of Ag₂S. urfu.ru Traditionally, monoclinic acanthite (B6354763) is considered the primary low-temperature phase of this compound. However, computational studies have predicted the possible existence of other stable or metastable low-symmetry phases (e.g., triclinic, orthorhombic) that may possess different and potentially superior properties. urfu.rumdpi.com

These computational models are used to calculate key material properties from first principles. This includes the cohesion energy and formation enthalpy to determine the energetic favorability of new structures. urfu.ru Furthermore, models can predict the electronic structure, such as the density of states and band gap, which is crucial for optoelectronic applications. urfu.ru Mechanical properties, including elastic stiffness constants and hardness, can also be computed to assess the stability and durability of the predicted phases. urfu.ru The ability to predict these properties in silico accelerates the materials discovery process, guiding experimental efforts toward synthesizing the most promising Ag₂S structures for specific applications, such as heteronanostructures with controlled band gaps. urfu.rumdpi.com

Computational TechniquePredicted PropertySignificance in Ag₂S ResearchReferences
Evolutionary Algorithms (e.g., USPEX)Crystal structure predictionEnables the discovery of new, potentially stable low-temperature phases of Ag₂S beyond known structures. urfu.ru, mdpi.com
Density Functional Theory (DFT)Cohesion energy, Formation enthalpyDetermines the energetic stability and likelihood of formation for predicted Ag₂S phases. urfu.ru
DFT / VASP CodeElectronic structure (Density of States, Band Gap)Predicts optical and electronic properties, guiding the design of materials for optoelectronics. urfu.ru
Finite Difference Method (within VASP)Elastic constants, Mechanical stabilityAssesses the mechanical robustness and stability of newly predicted Ag₂S structures. urfu.ru

Long-Term Stability and Degradation Studies of Ag₂S Films and Nanostructures

The long-term stability of this compound films and nanostructures is a critical factor for their practical application. Research in this area investigates the material's behavior under various environmental conditions, such as temperature changes and light exposure, especially in the context of photocatalysis.

Thermal stability studies have shown that Ag₂S undergoes phase transformations at elevated temperatures. mdpi.com The low-temperature monoclinic α-Ag₂S (acanthite) phase transitions to the body-centered cubic β-Ag₂S (argentite) phase at temperatures around 443-453 K. mdpi.com At even higher temperatures (above 800 K), this compound can begin to decompose, leading to the formation of metallic silver, which can alter the material's properties and performance. mdpi.com

In photocatalytic applications, the stability and efficiency of Ag₂S are often evaluated through the degradation of organic pollutants like methylene blue. mdpi.comresearchgate.net Studies show that Ag₂S-based photocatalysts can effectively degrade such dyes under sunlight or visible light irradiation. mdpi.comresearchgate.net For example, a cellulose (B213188) film embedded with Ag₂S achieved 98-100% degradation of methylene blue within two hours under sunlight, a significant improvement over bare Ag₂S powder. mdpi.com However, a primary challenge for Ag₂S as a photocatalyst is the high recombination rate of photo-generated electron-hole pairs, which can limit its efficiency and long-term performance. taylorandfrancis.com To address this, researchers are developing strategies such as forming Z-scheme heterojunctions, which are designed to improve charge separation and enhance oxidative durability. taylorandfrancis.com The reusability of the catalysts is also a key aspect of stability studies, with some reports indicating that Ag₂S-based materials can be reused for multiple cycles without a significant loss in activity. researchgate.net

Study TypeConditionsKey ObservationsReferences
Thermal Stability (XRD)Heating from 298 K to 893 KPhase transition from α-Ag₂S to β-Ag₂S occurs around 443 K. Decomposition with formation of metallic Ag observed at temperatures above 800 K. mdpi.com
Photocatalytic Degradation (Methylene Blue)Sunlight / Visible light exposureCellulose/Ag₂S films show high degradation efficiency (98-100% in 2h). Performance is much higher than bare Ag₂S powder. mdpi.com
Photocatalyst ReusabilityMultiple degradation cyclesNi/Ag₂S catalyst could be reused for five cycles without loss of activity. researchgate.net
Charge RecombinationPhotocatalytic processHigh recombination rate of electron-hole pairs is a key limitation. Z-scheme heterojunctions can enhance charge transfer and durability. taylorandfrancis.com

Exploration of Novel Doping and Surface Modification Strategies for Enhanced Performance

Doping with foreign atoms and modifying surface properties are powerful strategies to tune and enhance the intrinsic characteristics of this compound. rsc.orgresearchgate.net These approaches aim to alter the electronic structure, improve stability, and boost the performance of Ag₂S in various applications, from optoelectronics to catalysis. rsc.orgrsc.org

Doping involves introducing hetero-metal atoms into the Ag₂S crystal lattice. A variety of dopants, including gold (Au), platinum (Pt), palladium (Pd), and lithium (Li), have been investigated. rsc.orgrsc.orgsemanticscholar.org This strategy has been shown to be highly effective in tailoring the physicochemical properties of the material. For instance, doping Ag₂S nanoparticles with lithium has been demonstrated to significantly enhance their sensitivity as photodetectors. rsc.org First-principles calculations based on density functional theory confirmed that Li-doping leads to a dramatic enhancement of near-infrared photoluminescence. rsc.org This results in a hybrid photodetector with a photoresponse that can increase from 2723.2 A W⁻¹ for undoped Ag₂S to 4146.0 A W⁻¹ for Li-doped Ag₂S under specific light exposure. rsc.org

StrategyExample Modifier/DopantEffect on Ag₂S PropertiesEnhanced ApplicationReferences
DopingLithium (Li)Enhances absorption in the UV-NIR region; Increases NIR photoluminescence.High-performance photodetectors. rsc.org
DopingGold (Au), Platinum (Pt), Palladium (Pd)Tunes geometric and electronic structures; Can improve stability and photoluminescence (PL) performance.Catalysis, Optoelectronics. rsc.org, semanticscholar.org
Surface ModificationGeneral surface treatmentsModifies surface electrochemistry; Can create more active sites and improve charge transfer.Sensing, Catalysis. researchgate.net

Q & A

Q. How can X-ray diffraction (XRD) analysis be optimized to determine crystallite size and phase purity of Ag₂S nanoparticles?

  • Methodology : Use XRD peak data (2θ angles and FWHM values) with the Scherrer equation (D=KλβcosθD = \frac{K\lambda}{\beta \cos\theta}) to calculate crystallite size. For example, peaks at 22.44° (FWHM 0.179) yield D=44.7nmD = 44.7 \, \text{nm}, while peaks at 31.48° (FWHM 0.209) yield D=39.1nmD = 39.1 \, \text{nm}. Match observed (hkl) indices (e.g., (1 0 -1), (1 1 1)) to reference databases (e.g., ICDD PDF-4+) to confirm phase purity .
  • Note : Discrepancies in FWHM values across peaks (e.g., 0.179 vs. 0.209) may indicate anisotropic crystallite growth or instrumental broadening.

Q. What experimental conditions are critical for synthesizing phase-stable Ag₂S nanoparticles?

  • Methodology : Control sulfur precursor concentration and reaction temperature to avoid secondary phases. For instance, excess sulfur can lead to Ag₂S₃ impurities, while temperatures >177°C (transition point) may alter ionic/electronic conductivity due to dissociation of Ag⁺ and S²⁻ .

Advanced Research Questions

Q. How can ionic and electronic conductivity contributions in Ag₂S be experimentally distinguished?

  • Methodology : Apply terminal-condition modulation during impedance spectroscopy. Suppress ionic current using blocking electrodes (e.g., Pt) or suppress electronic current via ion-selective membranes. Measure conductivity as a function of silver chemical potential (ζζ), observing σelectronicexp(Bζ)σ_{\text{electronic}} \propto \exp(Bζ) with B=e/kTB = e/kT (below 177°C) and B=e/2kTB = e/2kT (above 177°C) .

Q. How does Ag₂S shell thickness affect plasmonic properties in hybrid Au/Ag₂S nanoparticles?

  • Methodology : Synthesize Au cores with controlled Ag₂S shell thickness via sequential ionic layer adsorption. Monitor plasmon resonance shifts via UV-Vis spectroscopy (e.g., absorbance at 400–600 nm). Thicker shells (>5 nm) dampen plasmon resonance due to increased dielectric screening .

Q. What factorial design approaches are suitable for optimizing Ag₂S synthesis parameters (e.g., pH, temperature)?

  • Methodology : Implement a 3⁴ factorial design (four factors at three levels) as in AMD wastewater studies . For Ag₂S, vary:
  • pH (6–9),
  • Precursor molar ratio (Ag:S = 1:1 to 1:3),
  • Reaction time (1–24 hrs),
  • Temperature (25–200°C).
    Analyze main/interaction effects via ANOVA and regression modeling to identify dominant variables (e.g., pH as critical in Cu²⁺ removal ).

Q. How can refractive index variations in Ag₂S thin films be correlated with optoelectronic performance?

  • Methodology : Measure refractive index (nn) via spectroscopic ellipsometry at controlled potentials (e.g., galvanic cell potentials) and temperatures. For instance, nn decreases with increasing temperature (e.g., 25°C vs. 100°C) due to lattice expansion and reduced charge-carrier density .

Data Contradiction & Resolution

Q. How to resolve discrepancies in reported bandgap values for Ag₂S (1.0–1.5 eV)?

  • Analysis : Variations arise from synthesis methods (solvothermal vs. chemical bath deposition) and defect density. Use UV-Vis Tauc plots with baseline correction for direct/indirect transitions. Cross-validate with photoluminescence (PL) spectroscopy to identify defect-related emission peaks .

Q. Why do Ag₂S-based atomic switches exhibit inconsistent switching thresholds in nanodevices?

  • Resolution : Variability stems from Ag⁺ migration kinetics influenced by sulfide layer porosity. Characterize switching thresholds via in situ TEM with applied bias, noting correlations between Ag filament formation and localized sulfide decomposition .

Emerging Applications

Q. Can Ag₂S be integrated into biodegradable electronics without toxicity risks?

  • Methodology : Assess cytotoxicity via MTT assays using fibroblast cell lines. Monitor Ag⁺ ion leaching in simulated physiological fluids (e.g., PBS at pH 7.4) using ICP-MS. Compare with safety thresholds (<0.1 ppm Ag⁺) per ISO 10993-5 .

Q. What mechanisms underlie Ag₂S-mediated photocatalytic degradation of organic pollutants?

  • Experimental Design : Perform radical trapping experiments (e.g., using tert-butanol for •OH, EDTA-2Na for h⁺) under UV/visible light. Quantify reactive species via EPR spectroscopy and correlate degradation efficiency (e.g., methylene blue half-life) with Ag₂S defect states .

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